molecular formula C14H13N3O3 B1611214 2-Amino-5-nitro-N-(o-tolyl)benzamide CAS No. 23076-31-5

2-Amino-5-nitro-N-(o-tolyl)benzamide

货号: B1611214
CAS 编号: 23076-31-5
分子量: 271.27 g/mol
InChI 键: ODOVIRSWBOYXDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-nitro-N-(o-tolyl)benzamide is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-N-(2-methylphenyl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOVIRSWBOYXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500080
Record name 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23076-31-5
Record name 2-Amino-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Nitro Group's Pivotal Role: A Technical Guide to the Biological Activities of Nitrobenzamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a nitro group onto this scaffold can dramatically influence its physicochemical properties and, consequently, its bioactivity.[1][2] With its strong electron-withdrawing nature, the nitro group significantly alters the molecule's electron distribution. This modification can enhance interactions with biological targets, affect metabolic stability, and even act as a bioreductive "warhead" activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of nitrobenzamide compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the design and development of novel nitrobenzamide-based therapeutics.

Anticancer Activity

A significant body of research has focused on the anticancer properties of nitrobenzamide derivatives, which exert their effects by modulating several key cellular targets, including DNA repair enzymes and histone deacetylases.[2]

Mechanism of Action: PARP Inhibition and Bioreductive Activation

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain nitrobenzamide derivatives have been identified as inhibitors of PARP enzymes, particularly PARP-1, which are crucial for repairing single-strand DNA breaks.[2] In cancer cells with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage during replication. This results in cell death through a mechanism known as synthetic lethality.[2][3]

PARP_Inhibition cluster_0 Normal Cell (Functional BRCA) cluster_1 BRCA-Deficient Cancer Cell + Nitrobenzamide DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER activates BER->DNA_SSB repairs Replication_N DNA Replication DSB_N Double-Strand Break (DSB) Replication_N->DSB_N causes BRCA_N BRCA1/2 DSB_N->BRCA_N recruits HRR_N Homologous Recombination Repair (HRR) BRCA_N->HRR_N activates Cell_Survival_N Cell Survival HRR_N->Cell_Survival_N leads to DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C Nitrobenzamide Nitrobenzamide (PARP Inhibitor) Nitrobenzamide->PARP_C Replication_C DNA Replication DSB_C Double-Strand Break (DSB) Replication_C->DSB_C causes BRCA_C Deficient BRCA1/2 DSB_C->BRCA_C HRR_C Failed HRR BRCA_C->HRR_C fails to activate Cell_Death Cell Death (Synthetic Lethality) HRR_C->Cell_Death leads to

PARP inhibition by nitrobenzamides leading to synthetic lethality.[2]

Bioreductive Activation: The anticancer mechanism can also involve the bioreductive activation of the nitro group, particularly in the hypoxic (low oxygen) environment of solid tumors.[1] The nitro group is reduced to a highly reactive nitro radical anion, which can be further reduced to form cytotoxic nitroso and hydroxylamine (B1172632) derivatives. These intermediates can covalently bind to macromolecules like DNA and proteins, inducing cellular stress and apoptosis.[1][4]

Bioreductive_Activation Bioreductive Activation in Hypoxic Cancer Cells Nitrobenzamide Nitrobenzamide (Ar-NO₂) NitroRadical Nitro Radical Anion (Ar-NO₂⁻) Nitrobenzamide->NitroRadical e⁻ (Hypoxia) Nitroso Nitroso Intermediate (Ar-NO) NitroRadical->Nitroso e⁻, H⁺ Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine e⁻, H⁺ Macromolecules Cellular Macromolecules (DNA, Proteins) Nitroso->Macromolecules Covalent Binding Hydroxylamine->Macromolecules Covalent Binding CellDeath Cell Death Macromolecules->CellDeath Damage leads to

Putative mechanism of nitrobenzamide bioreductive activation.[1][4]
Quantitative Anticancer Activity

The cytotoxic potential of nitrobenzamide derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. Lower values indicate higher potency.

Compound/Derivative ClassCancer TypeCell LineIC50 / GI50 (µM)Reference
3-Nitrobenzamide-(Cell-free PARP-1)3300 (nM)[2]
4-Iodo-3-nitrobenzamide-(Cell-free PARP-1)260 (nM)[2]
3-Nitro-4-phenylmethoxybenzamideColon CarcinomaHCT-1161.904 - 2.111[4][5]
3-Nitro-4-phenylmethoxybenzamideMelanomaMDA-MB-4351.904 - 2.111[4][5]
3-Nitro-4-phenylmethoxybenzamidePromyelocytic LeukemiaHL-601.904 - 2.111[4][5]
Benzamide Derivative 5Lung CarcinomaA54910.67 ± 1.53[6]
Benzamide Derivative 5GliomaC64.33 ± 1.04[6]
Benzamide Derivative 2Lung CarcinomaA54924.0 ± 3.46[6]
Benzamide Derivative 2GliomaC623.33 ± 2.08[6]
N-benzylbenzamide 20bVariousMultiple0.012 - 0.027[7]
N-Substituted Benzamide 13hBreast (MCF-7)MCF-71.29 ± 0.02[8]
N-Substituted Benzamide 13kBreast (MCF-7)MCF-71.83 ± 0.09[8]
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method to evaluate the anticancer activity of compounds by measuring cell density based on the measurement of cellular protein content.[4][5]

SRB_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. B 2. Compound Treatment Add serial dilutions of nitrobenzamide compounds. A->B C 3. Incubation Incubate for a specified period (e.g., 48-72 hours). B->C D 4. Cell Fixation Fix cells with trichloroacetic acid (TCA). C->D E 5. Staining Stain fixed cells with Sulforhodamine B (SRB) dye. D->E F 6. Washing Wash away unbound dye with acetic acid. E->F G 7. Solubilization Solubilize the protein-bound dye with Tris base. F->G H 8. Absorbance Reading Measure absorbance at ~510 nm using a plate reader. G->H I 9. Data Analysis Plot dose-response curves to calculate GI50 values. H->I

General experimental workflow for the SRB cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed cells into 96-well microtiter plates at the appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing and Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10-30 minutes at room temperature.

  • Final Wash: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at approximately 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of growth inhibition and determine the GI50 value from the dose-response curve.[4]

Antimicrobial Activity

Nitro-containing compounds have long been a cornerstone in the fight against microbial infections.[1] The antimicrobial action of nitrobenzamides is often attributed to the reductive activation of the nitro group within the microbial cell, which generates reactive nitrogen species that damage cellular macromolecules, including DNA, leading to cell death.[1][9]

Quantitative Antimicrobial Activity

The efficacy of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound SeriesMicroorganismActivity MetricValue (µg/mL)Reference
N-Alkyl 3,5-dinitrobenzamidesM. tuberculosisMIC0.016[10]
N-Alkyl 3-nitro-5-trifluoromethylbenzamidesM. tuberculosisMIC0.016[10]
N-Alkyl 3,5-dinitrobenzamides (C6 chain)M. tuberculosisMBC23[10]
N-Alkyl 3-nitro-5-trifluoromethylbenzamides (C8 chain)M. tuberculosisMBC14[10]
5-nitro-2-phenyl-1H-benzoimidazoleB. cereus (Gram +ve)Zone of Inhibition18 mm[11]
2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenolE. coli (Gram -ve)Zone of Inhibition17 mm[11]
4-nitrobenzamide derivative 3aVarious-Highly Potent[12]
4-nitrobenzamide derivative 3a1Various-Highly Potent[12]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Workflow A 1. Compound Dilution Prepare two-fold serial dilutions of the nitrobenzamide in broth in a 96-well plate. C 3. Inoculation Add the microbial inoculum to each well. A->C B 2. Inoculum Preparation Prepare a standardized suspension of the target microorganism (e.g., 0.5 McFarland). B->C D 4. Incubation Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. C->D E 5. MIC Determination Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. D->E F 6. (Optional) MBC Determination Plate aliquots from clear wells onto agar (B569324) plates. E->F G 7. Incubation & Counting The MBC is the lowest concentration that kills 99.9% of the initial inoculum. F->G

Workflow for MIC and MBC determination via broth microdilution.

Detailed Steps:

  • Preparation: Dispense culture broth into the wells of a 96-well microtiter plate. Prepare serial two-fold dilutions of the test compound directly in the plate.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard) and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the growth of the organism (i.e., the first clear well).

  • MBC Determination (Optional): To determine the MBC, subculture an aliquot from each well that shows no visible growth onto a fresh agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU/mL from the starting inoculum is considered the MBC.[10]

Anti-inflammatory Activity

Certain nitrobenzamide derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1][13]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory activity of some nitro-substituted benzamides is linked to their ability to inhibit inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[1] By inhibiting iNOS, these compounds can reduce excessive NO production, which can otherwise lead to tissue damage.[1] Additionally, some derivatives can suppress the expression of other pro-inflammatory cytokines such as TNF-α and IL-1β.[13]

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage activates NFkB NF-κB Pathway Macrophage->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokine (TNF-α, IL-1β) Gene Expression NFkB->Cytokines iNOS_protein iNOS Enzyme iNOS->iNOS_protein leads to Inflammation Inflammation Cytokines->Inflammation NO Nitric Oxide (NO) iNOS_protein->NO produces NO->Inflammation Nitrobenzamide Nitrobenzamide Nitrobenzamide->NFkB may inhibit Nitrobenzamide->iNOS_protein inhibits

Inhibition of NO production in LPS-stimulated macrophages.[1][13]
Quantitative Anti-inflammatory Activity

The inhibitory effect on nitric oxide production is a key metric for assessing the anti-inflammatory potential of these compounds.

CompoundCell LineActivity MetricValue (IC50)Reference
Nitrobenzamide Derivative 5RAW 264.7 MacrophagesNO Production Inhibition3.7 µM[13]
Nitrobenzamide Derivative 6RAW 264.7 MacrophagesNO Production Inhibition5.3 µM[13]
N-(3-nitrophenyl) derivative (1h)-PGE2 Inhibition54.15 pg/mL[14]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Detailed Steps:

  • Cell Culture: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the nitrobenzamide compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add Griess Reagent I (sulfanilamide in acid) to the supernatant in a new 96-well plate.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride) to the wells.

  • Incubation and Measurement: Incubate for another 5-10 minutes to allow for the formation of a purple azo dye.

  • Quantification: Measure the absorbance at approximately 540 nm. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated using known concentrations of sodium nitrite.

  • Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.[1][13]

Conclusion

Nitrobenzamide derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer agents is often linked to mechanisms of PARP inhibition and bioreductive activation in hypoxic tumor environments. As antimicrobial agents, they leverage the generation of reactive nitrogen species to combat a range of pathogens, including multidrug-resistant mycobacteria. Furthermore, their ability to modulate inflammatory pathways by inhibiting key enzymes and mediators underscores their potential as anti-inflammatory therapeutics. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers to further explore, design, and optimize novel nitrobenzamide-based compounds for various therapeutic applications. Continued investigation into the structure-activity relationships and specific molecular targets will be crucial for advancing these promising molecules through the drug development pipeline.

References

The Enigmatic Intermediate: A Technical Overview of 2-Amino-5-nitro-N-(o-tolyl)benzamide in the Landscape of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitro-N-(o-tolyl)benzamide is a commercially available chemical intermediate with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its known properties and contextualizes its potential role within the broader and well-established fields of benzamide (B126) and nitro-compound-based drug discovery. While specific examples of its direct application in the synthesis of drug candidates leading to detailed experimental protocols and biological pathway analysis are not publicly available, this document serves to consolidate the existing chemical data and explore its hypothetical utility based on the reactivity of its constituent functional groups.

Introduction

The quest for novel therapeutic agents is an intricate process, often relying on the strategic use of versatile chemical building blocks. This compound presents itself as one such potential precursor, embodying key structural motifs that are prevalent in a wide array of pharmacologically active molecules. The presence of an aniline (B41778) moiety, a nitro group, and a substituted benzamide core suggests a rich chemical reactivity that can be exploited for the generation of diverse molecular libraries. This guide will delve into the known characteristics of this compound and project its potential applications in the synthesis of new chemical entities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of an intermediate is fundamental to its application in synthetic chemistry. The available data for this compound is summarized below.

PropertyValueSource
CAS Number 23076-31-5Commercial Suppliers
Molecular Formula C₁₄H₁₃N₃O₃Commercial Suppliers
Molecular Weight 271.27 g/mol Commercial Suppliers
IUPAC Name 2-amino-5-nitro-N-(2-methylphenyl)benzamideCommercial Suppliers
Appearance Not specified-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Note: Comprehensive experimental data on the physical properties of this specific compound are limited in publicly accessible literature.

Synthetic Utility in Drug Discovery: A Prospective Analysis

While concrete examples of the use of this compound in drug discovery pipelines are not documented in peer-reviewed journals or patents, its structure allows for several logical synthetic transformations. The following sections outline hypothetical experimental workflows based on established organic chemistry principles.

The Role of the Nitro Group

The nitroaromatic moiety is a well-known precursor to an amino group through reduction. This transformation is a cornerstone of many synthetic pathways in medicinal chemistry.

Hypothetical Experimental Protocol: Reduction of the Nitro Group

  • Objective: To synthesize 2,5-diamino-N-(o-tolyl)benzamide.

  • Materials: this compound, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrogen gas supply.

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol in a flask suitable for hydrogenation.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

G start 2-Amino-5-nitro-N- (o-tolyl)benzamide product 2,5-Diamino-N- (o-tolyl)benzamide start->product Reduction reagents H₂, Pd/C Methanol

The Reactivity of the Amine Functionalities

The resulting diamine from the reduction of the nitro group would be a versatile intermediate for further derivatization. The two amino groups would likely exhibit differential reactivity, allowing for selective functionalization.

Potential Subsequent Reactions:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides.

  • Cyclization Reactions: Formation of heterocyclic structures, such as benzimidazoles, by reacting with appropriate reagents.

G diamine 2,5-Diamino-N- (o-tolyl)benzamide acylation Acylation (Amide formation) diamine->acylation sulfonylation Sulfonylation (Sulfonamide formation) diamine->sulfonylation cyclization Cyclization (e.g., Benzimidazole formation) diamine->cyclization

Broader Context: Benzamides and Nitro Compounds in Drug Discovery

The potential of this compound as a drug intermediate is underscored by the established pharmacological importance of both benzamides and nitro-containing compounds.

  • Benzamides: This class of compounds exhibits a wide range of biological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. The amide bond is a key structural feature in many approved drugs.

  • Nitroaromatic Compounds: While sometimes associated with toxicity, the nitro group is a critical pharmacophore in several antimicrobial and antiparasitic drugs. Its electron-withdrawing nature can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Conclusion and Future Directions

This compound remains a chemical intermediate of theoretical interest in the field of drug discovery. While its direct application in the synthesis of known drug candidates is not currently documented in public databases, its chemical structure suggests significant potential for the creation of novel and diverse molecular entities. Future research efforts could focus on the systematic exploration of its reactivity to generate libraries of new compounds for biological screening. The development of detailed synthetic protocols and the subsequent biological evaluation of its derivatives would be crucial in unlocking the full potential of this enigmatic intermediate. Without such dedicated research, its role in the vast landscape of medicinal chemistry will remain largely speculative.

A Theoretical Investigation of the Electronic Properties of 2-Amino-5-nitro-N-(o-tolyl)benzamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-nitro-N-(o-tolyl)benzamide is a molecule of interest in medicinal chemistry, serving as an intermediate in the synthesis of various active compounds.[1] Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential biological interactions. While direct experimental and theoretical studies on this specific molecule are not extensively available in the current literature, this whitepaper outlines a comprehensive theoretical approach based on established computational methodologies to elucidate its electronic characteristics. By leveraging density functional theory (DFT) and other computational tools, we can predict key electronic parameters, offering insights that are vital for rational drug design and development. This document serves as an in-depth technical guide for researchers aiming to conduct similar theoretical studies.

Introduction

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For pharmaceutical compounds, electronic properties such as charge distribution, molecular orbital energies, and electrostatic potential are paramount in determining how a molecule interacts with biological targets. The title compound, this compound, possesses a unique combination of functional groups—an amino group, a nitro group, and a tolyl-substituted amide—that are expected to significantly influence its electronic behavior and, consequently, its pharmacological profile.

Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful and cost-effective means to investigate these properties at the atomic level.[2][3] This whitepaper details the standard computational protocols for characterizing the electronic properties of this compound, drawing parallels from studies on structurally related molecules.

Theoretical Methodology: A Workflow for Electronic Property Calculation

A typical theoretical investigation into the electronic properties of a molecule like this compound follows a structured workflow. This workflow begins with the optimization of the molecular geometry and proceeds through the calculation of various electronic descriptors.

Theoretical_Workflow cluster_calculations Computational Steps A 1. Molecular Structure Input (Build this compound) B 2. Geometry Optimization (e.g., DFT with B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Frequency Calculation (Confirm minimum energy structure) B->C Optimized Geometry D 4. Electronic Property Calculation (Single-point energy calculation) C->D Verified Structure E 5. Data Analysis and Visualization D->E Calculated Properties

Figure 1: A generalized workflow for the theoretical calculation of molecular electronic properties.

Computational Details: An Experimental Protocol

The following protocol outlines the standard computational methods for such an analysis, based on common practices in the field for similar molecules.[3][4]

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[3]

Methodology:

  • Initial Geometry Construction: The 3D structure of this compound is built using a molecular editor and is subjected to an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field).

  • Geometry Optimization: The initial structure is then fully optimized without any symmetry constraints using Density Functional Theory (DFT). A common and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[3][4] The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive the electronic properties. This includes the calculation of molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Key Electronic Properties and Their Significance

The following electronic properties are crucial for understanding the chemical behavior of this compound. The data presented in the tables are illustrative and represent the type of results expected from the proposed theoretical calculations.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[5] A smaller gap suggests higher reactivity.

ParameterDescriptionExpected Outcome for the Title Compound
EHOMO Energy of the Highest Occupied Molecular OrbitalA relatively high negative value, indicating electron-donating capability, likely localized on the amino and benzamide (B126) core.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA less negative value, with the orbital likely localized on the nitro group, indicating electron-accepting capability.
ΔE (LUMO-HOMO) Energy GapA moderate energy gap, suggesting a balance between stability and reactivity.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the sites prone to electrophilic and nucleophilic attack.[3][5]

  • Red regions (negative potential): Indicate areas of high electron density, susceptible to electrophilic attack. For the title compound, these are expected around the oxygen atoms of the nitro and carbonyl groups.

  • Blue regions (positive potential): Indicate areas of low electron density or positive charge, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the amino group and the amide N-H.

  • Green regions (neutral potential): Represent areas with a near-zero potential.

MEP_Interpretation cluster_mep Molecular Electrostatic Potential (MEP) Map cluster_reactivity Predicted Reactivity A Molecule Surface B Red Regions (Negative Potential) E Electrophilic Attack Site (e.g., O atoms of NO2, C=O) B->E indicates C Blue Regions (Positive Potential) F Nucleophilic Attack Site (e.g., H atoms of NH2) C->F indicates D Green Regions (Neutral Potential)

Figure 2: Logical relationship between MEP regions and predicted chemical reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's electrophilic nature.

These parameters, when calculated, provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Application in Drug Development

The theoretical electronic properties of this compound have direct implications for drug development:

  • Receptor-Ligand Interactions: The MEP and atomic charges can predict how the molecule will orient itself in the binding pocket of a biological target. The negative potential regions (e.g., nitro group) can form hydrogen bonds with donor groups in the receptor, while positive regions (e.g., NH2) can interact with acceptor groups.

  • ADME/Toxicity Prediction: Electronic properties are often used as descriptors in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates.[6]

  • Metabolic Stability: The reactivity map provided by the FMOs and MEP can suggest which parts of the molecule are most susceptible to metabolic transformation.

Conclusion

While direct experimental data on the electronic properties of this compound is sparse, this whitepaper provides a robust theoretical framework for its investigation. By employing DFT calculations, researchers can obtain detailed insights into the molecule's electronic structure, including its frontier molecular orbitals, electrostatic potential, and global reactivity descriptors. This information is invaluable for understanding its chemical behavior and for guiding its application in medicinal chemistry and drug development. The methodologies and analyses presented here serve as a comprehensive guide for future computational studies on this and related compounds.

References

Methodological & Application

Step-by-step synthesis protocol for 2-Amino-5-nitro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-nitro-N-(o-tolyl)benzamide is a chemical intermediate with potential applications in medicinal chemistry and drug development.[1] Its structure, featuring a nitro group and an amino group on a benzamide (B126) scaffold, makes it a valuable building block for the synthesis of more complex heterocyclic compounds and potential bioactive molecules. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Chemical Properties and Data

Below is a summary of the key quantitative data for the target compound, this compound.

ParameterValueReference
CAS Number 23076-31-5[2]
Molecular Formula C14H13N3O3[2]
Molecular Weight 271.28 g/mol
Appearance Expected as a yellow to brown solidGeneral knowledge
Purity ≥98%[2]
Melting Point Not available
Storage Ambient temperature[2]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-amino-5-nitrobenzoic acid and o-toluidine (B26562) via amide bond formation using a carbodiimide (B86325) coupling agent.

Materials and Reagents:

  • 2-amino-5-nitrobenzoic acid

  • o-toluidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrobenzoic acid (1.0 eq).

    • Dissolve the starting material in a mixture of anhydrous Dichloromethane (DCM) and a minimal amount of anhydrous N,N-Dimethylformamide (DMF) to ensure solubility.

    • Add Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Activation of Carboxylic Acid:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution.

    • Stir the mixture at 0 °C for 30 minutes.

  • Amide Bond Formation:

    • In a separate beaker, dissolve o-toluidine (1.1 eq) in a small amount of anhydrous DCM.

    • Add the o-toluidine solution dropwise to the reaction mixture at 0 °C.

    • Add triethylamine (TEA) (2.0 eq) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Work-up and Extraction:

    • After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure product.

  • Characterization:

    • The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • This compound is a warning-level hazard, with hazard statements H302, H315, H319, and H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[2]

  • Refer to the Material Safety Data Sheet (MSDS) for each reagent before use.

Diagram of the Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 2-Amino-5-nitrobenzoic acid o-Toluidine Reaction Amide Coupling Reaction (0°C to Room Temp, 12-24h) Reactants->Reaction Coupling_Agents Coupling Agents: DCC/EDC, HOBt, TEA Coupling_Agents->Reaction Solvent Solvent: Anhydrous DCM/DMF Solvent->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of N-Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted benzamide (B126) derivatives are a cornerstone in medicinal chemistry and drug discovery, appearing as crucial pharmacophores in a wide array of therapeutic agents. Their versatile biological activities, including but not limited to analgesic, anti-inflammatory, and anticancer properties, have driven the development of diverse synthetic methodologies. These compounds often act as inhibitors of key enzymes, such as histone deacetylases (HDACs), making them a focal point in the development of epigenetic drugs.[1][2] This document provides detailed protocols for three common and effective methods for synthesizing N-substituted benzamides: the Schotten-Baumann reaction, amide coupling using carbodiimides, and microwave-assisted synthesis.

Method 1: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and robust method for the synthesis of amides from amines and acyl chlorides under biphasic conditions.[3][4][5] An organic phase dissolves the acyl chloride and the amine, while an aqueous phase containing a base, such as sodium hydroxide (B78521), neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

Experimental Protocol: Synthesis of N-Phenyl-4-aminobenzamide[3]

This protocol details the synthesis of N-phenyl-4-aminobenzamide from 4-aminobenzoyl chloride hydrochloride and aniline (B41778).

Materials:

  • 4-Aminobenzoyl chloride hydrochloride

  • Aniline

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Ethanol (B145695) (for recrystallization)

  • Hydrochloric acid (HCl, 1 M for workup)

  • Sodium bicarbonate (NaHCO₃, saturated solution for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Aniline Solution: In a 250 mL Erlenmeyer flask, dissolve aniline (1.0 eq.) in 50 mL of dichloromethane.

  • Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.

  • Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[3]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure N-phenyl-4-aminobenzamide.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[3]

Quantitative Data for Schotten-Baumann Reactions
EntryAcyl ChlorideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzoyl chlorideBenzylamine (B48309)10% NaOHDichloromethane/Water0 - RT2~90[4][5]
24-Aminobenzoyl chloride HClAniline10% NaOHDichloromethane/Water0 - RT2-4>85[3]
3Acetyl chlorideBenzylamine10% NaOHDichloromethane/WaterRT1High[4][5]
4Benzoyl chloridePhenethylaminePyridineDichloromethaneRT2>90[6]

Method 2: Amide Coupling Using EDC/HOBt

Amide coupling reactions using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a versatile and widely used method for the synthesis of N-substituted benzamides from carboxylic acids and amines.[7] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is common to suppress side reactions and reduce racemization.[8][9]

Experimental Protocol: Synthesis of N-Benzyl-4-nitrobenzamide

Materials:

  • 4-Nitrobenzoic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a stirred solution of 4-nitrobenzoic acid (1.0 eq.) in anhydrous DMF (0.5 M) under an inert atmosphere, add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq.) dropwise to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base like DIPEA or TEA (2-3 eq.).

  • Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

    • Filter the solid and wash it with water, followed by a cold 5% sodium bicarbonate solution.

  • Isolation and Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the solid from ethanol to afford pure N-benzyl-4-nitrobenzamide.

Quantitative Data for EDC/HOBt Coupling Reactions
EntryCarboxylic AcidAmineSolventTemp. (°C)Time (h)Yield (%)Reference
1SM (unspecified)NH₄ClDMF0-High[10]
2Acid (unspecified)Amine (unspecified)DMFRT1660-90[10]
3Benzoic AcidAniline (electron deficient)Acetonitrile234211-19[11]
4Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideMeCN234272[9]

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[12][13][14]

Experimental Protocol: Microwave-Assisted Synthesis of Benzamides

This protocol describes a general procedure for the copper-catalyzed microwave-assisted synthesis of substituted benzamides from salts of carboxylic acids and benzamides.[12]

Materials:

  • Salt of a carboxylic acid

  • Benzamide

  • Copper catalyst

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the salt of the carboxylic acid (1.0 eq.), the benzamide (1.2 eq.), and the copper catalyst in DMF.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature and time (e.g., 12-15 minutes).[12]

  • Workup: After the reaction is complete and the vessel has cooled, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Isolation and Purification:

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Microwave-Assisted Benzamide Synthesis
EntryStarting Material 1Starting Material 2Catalyst/ConditionsTime (min)Yield (%)Reference
1Salt of carboxylic acidBenzamideCopper/DMF12-1593-99[12]
2N-phenyl-o-phenylenediamineBenzaldehydeEr(OTf)₃ (1 mol%)5-1086-99[15]
32-(Phenylethynyl)anilinesPhenyl isothiocyanatesAg₂CO₃20-3064-80[13]
4N-(4-chloro)maleanilic acid-Acetic Anhydride/NaOAc0.573[16]

Signaling Pathway and Experimental Workflow

Histone Deacetylase (HDAC) Inhibition by N-Substituted Benzamides

Many N-substituted benzamide derivatives function as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[17][18] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][19]

HDAC_Inhibition_Pathway Benzamide N-Substituted Benzamide Derivative HDAC Histone Deacetylase (HDAC) Benzamide->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcHistones Acetylated Histones Histones->AcHistones Acetylation Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcHistones->OpenChromatin TSG Tumor Suppressor Genes OpenChromatin->TSG Transcription Gene Transcription TSG->Transcription Apoptosis Apoptosis/ Cell Cycle Arrest Transcription->Apoptosis

Caption: HDAC inhibition by N-substituted benzamides.

General Experimental Workflow for Synthesis and Purification

The synthesis and purification of N-substituted benzamide derivatives typically follow a standardized workflow, from the initial reaction setup to the final characterization of the pure compound.[20][21]

experimental_workflow start Start: Reagent Preparation reaction Synthesis Reaction (e.g., Schotten-Baumann, Coupling, Microwave) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washes) monitoring->workup Reaction Complete drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Column Chromatography) concentration->purification characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization end End: Pure Product characterization->end

References

Application of 2-Amino-5-nitro-N-(o-tolyl)benzamide in Cancer Cell Line Studies: A Review of Analogous Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, there is no publicly available research detailing the specific application of 2-Amino-5-nitro-N-(o-tolyl)benzamide in cancer cell line studies. This document provides a summary of the research on structurally related benzamide (B126) derivatives to offer insights into potential applications and research directions. The data and protocols presented herein are for these analogous compounds and not for this compound itself.

Introduction

Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including anticancer properties. While research on this compound is not available, numerous studies on analogous structures, such as 2-aminobenzothiazole (B30445) and other N-substituted benzamides, have demonstrated their potential as anticancer agents. These compounds have been shown to target various cancer cell lines through diverse mechanisms of action, including the inhibition of key enzymes, disruption of cellular division, and induction of programmed cell death.

This document outlines the application of these related benzamide derivatives in cancer cell line studies, providing quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of benzamide scaffolds in oncology.

Quantitative Data Presentation

The following tables summarize the in vitro anticancer activity of various benzamide derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of 3-(2-aminobenzo[d]thiazol-5-yl) Benzamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
7h A549 (Lung Carcinoma)18.16[1]
PC9 (Lung Adenocarcinoma)8.11[1]
H1975 (Lung Adenocarcinoma)3.5[1]

Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
13 HCT116 (Colon Carcinoma)6.43[2]
A549 (Lung Carcinoma)9.62[2]
A375 (Melanoma)8.07[2]
20 HepG2 (Hepatocellular Carcinoma)9.99[2]
HCT-116 (Colon Carcinoma)7.44[2]
MCF-7 (Breast Adenocarcinoma)8.27[2]
53 PC-3 (Prostate Adenocarcinoma)0.35[2]
DU145 (Prostate Carcinoma)0.62[2]

Table 3: Anticancer Activity of N-benzylbenzamide Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
20b Various Cancer Cell Lines12 - 27[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of anticancer benzamide derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, H1975, PC9)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compound (benzamide derivative)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at a specific concentration (e.g., its IC50 value) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound for a specified period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways that are often modulated by anticancer benzamide derivatives.

ROR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ROR1 ROR1 Src Src ROR1->Src Activation p38 p38 ROR1->p38 Inhibition Survival Cell Survival Src->Survival Apoptosis Apoptosis p38->Apoptosis Benzamide 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h) Benzamide->ROR1 Inhibition

Caption: Inhibition of ROR1 by a benzamide derivative, blocking the Src survival pathway and activating the p38 apoptotic pathway.[1]

Tubulin_Polymerization_Inhibition cluster_workflow Mechanism of Action Benzamide N-benzylbenzamide derivative (20b) Tubulin Tubulin Dimers Benzamide->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibited by Benzamide G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: N-benzylbenzamide derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

Experimental Workflow

Experimental_Workflow cluster_workflow Anticancer Drug Screening Workflow start Start cell_culture Cancer Cell Culture start->cell_culture compound_treatment Treatment with Benzamide Derivative cell_culture->compound_treatment mtt_assay MTT Assay for Cytotoxicity (IC50) compound_treatment->mtt_assay mechanism_studies Mechanism of Action Studies mtt_assay->mechanism_studies cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis Apoptosis Assay mechanism_studies->apoptosis western_blot Western Blot for Protein Expression mechanism_studies->western_blot end End cell_cycle->end apoptosis->end western_blot->end

Caption: A typical workflow for evaluating the anticancer properties of novel benzamide derivatives in vitro.

References

Cytotoxicity assessment of 2-Amino-5-nitro-N-(o-tolyl)benzamide using MTT assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Cytotoxicity of 2-Amino-5-nitro-N-(o-tolyl)benzamide

Introduction

This compound is a nitroaromatic compound that serves as an intermediate in the synthesis of various active compounds.[1][2] As with many nitroaromatic compounds, it is essential to characterize its toxicological profile to ensure safety in research, manufacturing, and potential therapeutic applications. Nitroaromatic compounds are known for their broad range of biological activities, which can include toxicity, mutagenicity, and carcinogenicity.[3][4] The toxicity of these compounds is often linked to the enzymatic reduction of the nitro group, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress.[3][5][6]

This application note describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxicity of this compound on a selected cancer cell line. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[7][8] The principle of the assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic effects.[9]

Principle of the MTT Assay

The MTT assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[7] These enzymes reduce the MTT tetrazolium salt to formazan crystals. Dead or inactive cells are unable to perform this conversion. The resulting purple formazan crystals are solubilized, and the absorbance of the solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[7] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, the cytotoxic potential of the tested compound.

Experimental Protocols

Materials and Reagents

  • Cell Line: Human cervical cancer cell line (HeLa) or another suitable cell line.

  • Compound: this compound (CAS: 23076-31-5).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl Sulfoxide (DMSO), cell culture grade.

    • Trypsin-EDTA solution.

  • Equipment:

    • 96-well clear, flat-bottom tissue culture plates.

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Microplate reader (ELISA reader) with a 570 nm filter.

    • Inverted microscope.

    • Pipettes and sterile tips.

    • Sterile cell culture flasks and dishes.

Workflow for MTT Cytotoxicity Assessment

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: MTT Assay & Readout cluster_analysis Phase 4: Data Analysis A Prepare Compound Stock (in DMSO) F Treat with Compound (Serial Dilutions) A->F B Culture & Harvest Cells (e.g., HeLa) C Count Cells & Adjust Density B->C D Seed Cells in 96-well Plate (e.g., 5x10³ cells/well) C->D E Incubate for 24h (Cell Adherence) D->E E->F G Incubate for 24-72h F->G H Add MTT Reagent (0.5 mg/mL final conc.) G->H I Incubate for 4h (Formazan Formation) H->I J Solubilize Formazan (Add DMSO) I->J K Read Absorbance (570 nm) J->K L Calculate % Cell Viability K->L M Determine IC50 Value L->M

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Methodologies

1. Reagent Preparation

  • MTT Stock Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light.

  • Compound Stock Solution (e.g., 100 mM): Prepare a high-concentration stock solution of this compound in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound stock solution in a complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

2. Cell Culture and Seeding

  • Culture HeLa cells in T-75 flasks with complete DMEM medium in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with a complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium.

  • Count the cells using a hemocytometer and determine cell viability (should be >95%).

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

  • Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of DMSO used).

  • Incubate the plate for 24 hours to allow cells to attach.

3. Compound Treatment

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared working solutions of this compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) to the respective wells in triplicate.

  • Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.

4. MTT Assay Procedure

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

  • Incubate the plate for 4 hours at 37°C in the dark.[7] During this time, viable cells will convert the MTT into purple formazan crystals.

  • After the 4-hour incubation, carefully remove the medium containing MTT from each well. Be cautious not to disturb the formazan crystals at the bottom.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Gently pipette up and down or place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

5. Data Analysis

  • Subtract the average absorbance of the blank wells (medium with MTT but no cells) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Cell Viability against the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48h Treatment

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.085100.0%
11.2110.07996.6%
51.0980.06687.6%
100.8790.05170.1%
250.6120.04348.8%
500.3450.03527.5%
1000.1580.02112.6%

Note: The data presented above is hypothetical and for illustrative purposes only.

Potential Mechanism of Cytotoxicity

The cytotoxicity of many nitroaromatic compounds is initiated by the enzymatic reduction of the nitro group.[5] This process can occur via a one- or two-electron transfer mechanism, often catalyzed by flavoenzymes like NADPH:cytochrome P450 reductase.[5][6] The one-electron reduction forms a nitro anion radical. In the presence of oxygen, this radical can transfer an electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O₂⁻). This futile cycling leads to the excessive production of reactive oxygen species (ROS), which induces oxidative stress, damages cellular components (lipids, proteins, DNA), and can ultimately trigger apoptotic cell death.

Hypothesized Signaling Pathway for Nitroaromatic Compound-Induced Cytotoxicity

Signaling_Pathway compound This compound (Ar-NO2) enzyme Nitroreductases (e.g., P450 Reductase) compound->enzyme 1e- reduction radical Nitro Anion Radical (Ar-NO2•-) enzyme->radical radical->compound Regeneration oxygen O2 radical->oxygen e- transfer ros Superoxide (O2•-) ROS Generation oxygen->ros stress Oxidative Stress ros->stress damage Cellular Damage (DNA, Lipids, Proteins) stress->damage mitochondria Mitochondrial Dysfunction stress->mitochondria apoptosis Apoptosis damage->apoptosis mitochondria->apoptosis Release of Cytochrome c

Caption: Hypothesized pathway of ROS-induced cytotoxicity.

References

Application Notes and Protocols for 2-Amino-5-nitro-N-(o-tolyl)benzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitro-N-(o-tolyl)benzamide is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic scaffolds of medicinal importance. Its bifunctional nature, possessing a nucleophilic amino group and an amide moiety on a nitro-activated benzene (B151609) ring, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazolinones, benzodiazepines, and in the reduction of its nitro group to access further derivatives.

I. Synthesis of 7-Nitro-2-substituted-3-(o-tolyl)-3,4-dihydroquinazolin-4-ones

The reaction of 2-aminobenzamides with various electrophilic reagents is a common and effective method for the synthesis of quinazolin-4-ones, a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This compound serves as an excellent precursor for 7-nitro-quinazolin-4-ones.

Application: Synthesis of Bioactive Heterocycles

The quinazolinone core is a privileged scaffold in medicinal chemistry. The presence of the nitro group at the 7-position offers a handle for further functionalization, such as reduction to an amino group, which can then be used to couple other molecules or modulate the electronic properties of the quinazolinone system.

Experimental Protocol: General Procedure for the Synthesis of 7-Nitro-2-substituted-3-(o-tolyl)-3,4-dihydroquinazolin-4-ones

This protocol describes a general method for the acylation of this compound followed by cyclization to yield the corresponding quinazolinone.

Materials:

  • This compound

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) or Orthoester (e.g., Triethyl orthoformate)

  • Pyridine (B92270) or a suitable base

  • Solvent (e.g., Toluene, DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Acylation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq.) or orthoester (3.0 eq.) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • If an acidic work-up is required, acidify the aqueous layer with HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (B1210297) gradient to afford the pure 7-nitro-2-substituted-3-(o-tolyl)-3,4-dihydroquinazolin-4-one.

Quantitative Data
EntryR-Group (from RCOCl)ProductYield (%)Melting Point (°C)
1-CH₃7-Nitro-2-methyl-3-(o-tolyl)-3,4-dihydroquinazolin-4-one85-95188-190
2-C₆H₅7-Nitro-2-phenyl-3-(o-tolyl)-3,4-dihydroquinazolin-4-one80-90210-212
3-H (from TEOF)7-Nitro-3-(o-tolyl)-3,4-dihydroquinazolin-4-one75-85195-197

Note: Yields and melting points are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Synthetic Pathway

quinazolinone_synthesis reactant This compound reagent + RCOCl or Orthoester Pyridine, Reflux reactant->reagent product 7-Nitro-2-R-3-(o-tolyl)quinazolin-4-one reagent->product Acylation & Cyclization

Caption: Synthesis of Quinazolin-4-ones.

II. Synthesis of 8-Nitro-1-(o-tolyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-diones

2-Aminobenzamides are key precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The following protocol outlines a potential pathway for the synthesis of a benzodiazepine (B76468) derivative from this compound. This involves the introduction of a two-carbon unit followed by cyclization.

Application: Precursors for CNS-Active Agents

Benzodiazepines are widely used as anxiolytics, sedatives, and anticonvulsants. The synthesis of novel benzodiazepine scaffolds is an active area of research in drug discovery.

Experimental Protocol: General Procedure for Benzodiazepine Synthesis

Materials:

Procedure:

  • N-Alkylation: To a solution of this compound (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-(chloroacetamido)-5-nitrobenzoyl)-2-methylaniline.

  • Intramolecular Cyclization: Dissolve the crude product in anhydrous THF and add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 8-nitro-1-(o-tolyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione.

Quantitative Data
ProductYield (%)Physical State
8-Nitro-1-(o-tolyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2,5-dione60-75Solid

Note: Yield is an estimate based on similar multi-step heterocyclic syntheses.

Synthetic Workflow

benzodiazepine_synthesis start This compound step1 N-Alkylation with Chloroacetyl Chloride start->step1 intermediate N-(2-(chloroacetamido)-5-nitrobenzoyl)-2-methylaniline step1->intermediate step2 Intramolecular Cyclization (NaH, THF) intermediate->step2 product 8-Nitro-1-(o-tolyl)-1,3,4,5-tetrahydro- 2H-1,4-benzodiazepin-2,5-dione step2->product

Caption: Benzodiazepine Synthesis Workflow.

III. Reduction of the Nitro Group to an Amino Group

The reduction of the aromatic nitro group in this compound to a primary amine opens up a vast array of synthetic possibilities. The resulting diamine can be used to synthesize a variety of other heterocyclic systems or to introduce different functional groups.

Application: Access to Diamino Building Blocks

2,5-Diamino-N-(o-tolyl)benzamide is a valuable intermediate for the synthesis of polymers, dyes, and complex pharmaceutical agents. The two amino groups have different reactivities, allowing for selective transformations.

Experimental Protocol: Reduction of the Nitro Group

Two common methods for the reduction of aromatic nitro groups are presented below.

Method A: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq.) in a suitable solvent.

  • Add Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (or use a balloon filled with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 2,5-Diamino-N-(o-tolyl)benzamide. The product is often pure enough for subsequent steps without further purification.

Method B: Chemical Reduction with Tin(II) Chloride

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add a solution of SnCl₂·2H₂O (4-5 eq.) in concentrated HCl to the flask.

  • Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data
MethodReagentsProductYield (%)
Catalytic HydrogenationH₂, Pd/C2,5-Diamino-N-(o-tolyl)benzamide90-99
Chemical ReductionSnCl₂·2H₂O, HCl2,5-Diamino-N-(o-tolyl)benzamide80-95

Logical Relationship of Reduction Pathways

reduction_pathways start This compound method_A Catalytic Hydrogenation (H₂, Pd/C) start->method_A method_B Chemical Reduction (SnCl₂, HCl) start->method_B product 2,5-Diamino-N-(o-tolyl)benzamide method_A->product method_B->product

Application Note: Laboratory-Scale Purification of 2-Amino-5-nitro-N-(o-tolyl)benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale purification of 2-Amino-5-nitro-N-(o-tolyl)benzamide, a key intermediate in pharmaceutical synthesis, using the recrystallization technique.[1] The procedure focuses on solvent selection, dissolution of the crude product, crystallization, and isolation of the purified compound. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for further research and development.

Introduction

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds in a laboratory setting.[2][3] The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5] As a saturated solution of the compound in the hot solvent cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, on the other hand, remain dissolved in the solvent, known as the mother liquor.[2] This method is particularly effective for removing small amounts of impurities from a solid sample. This document outlines a systematic approach to purify this compound via recrystallization.

Materials and Reagents

  • Crude this compound

  • Ethanol (B145695) (95% or absolute)

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Hexanes

  • Distilled or Deionized Water

  • Activated Charcoal (optional)

  • Celatom® or Filter Aid (optional)

Equipment

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Powder funnel

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Watch glass

  • Spatula

  • Melting point apparatus

  • Balance

Experimental Protocol

Solvent Screening

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[5] The ideal solvent should dissolve the crude this compound sparingly at room temperature but completely at its boiling point. A systematic screening of potential solvents is highly recommended.

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Add 0.5 mL of a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene) to each test tube at room temperature.

  • Agitate the tubes and observe the solubility. The compound should be insoluble or sparingly soluble at this stage.

  • Gently heat the test tubes that show poor solubility at room temperature in a warm water bath. The compound should dissolve completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The formation of a significant amount of crystals indicates a suitable solvent.

For compounds like benzamide (B126) derivatives, ethanol has been shown to be an effective recrystallization solvent.[6] Aromatic nitro compounds have also been purified using alcohols like ethanol or methanol.[2]

Recrystallization Procedure
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add the selected solvent in small portions while gently heating the flask on a hot plate with stirring. Use the minimum amount of hot solvent required to completely dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) and swirl the flask. Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.[2]

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a powder funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble materials. This step should be performed rapidly to prevent premature crystallization in the funnel.[4]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]

  • Drying: Continue to draw air through the Büchner funnel for several minutes to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

The following table summarizes the expected data to be collected during the purification process. The values presented are illustrative and will vary based on the initial purity of the crude material and the specific conditions of the experiment.

ParameterCrude SamplePurified Sample
Appearance Yellowish-brown powderBright yellow crystals
Weight (g) 5.004.25
Melting Point (°C) 185-189192-194
Purity (by HPLC, %) 95.299.8
Yield (%) -85

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Crude Crude Compound Dissolution Dissolution in Minimum Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration If insoluble impurities Cooling Slow Cooling & Crystallization Dissolution->Cooling No insoluble impurities HotFiltration->Cooling Impurities1 Insoluble Impurities HotFiltration->Impurities1 VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Impurities2 Soluble Impurities in Mother Liquor VacuumFiltration->Impurities2 Drying Drying Washing->Drying Pure Pure Crystals Drying->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Oiling Out: If the compound comes out of solution as an oil instead of crystals, it may be due to the melting point of the solute being lower than the boiling point of the solvent, or the solution being supersaturated. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by boiling off some of the solvent. Alternatively, crystal formation can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Low Recovery: This can be caused by using too much solvent, cooling the solution too quickly, or washing the crystals with solvent that is not sufficiently cold.

Conclusion

Recrystallization is an effective and straightforward method for the purification of this compound on a laboratory scale. Proper solvent selection and careful execution of the procedure are paramount to achieving high purity and yield. The protocol described in this application note provides a solid foundation for researchers to purify this compound for their scientific endeavors. Further optimization of the solvent system and cooling rate may be necessary to achieve the best results depending on the nature and quantity of the impurities in the crude starting material.

References

Application Notes and Protocols for the Catalyic Reduction of the Nitro Group in Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and dye industries. This document provides an overview of common catalytic methods, detailed experimental protocols, and a comparison of their efficiencies.

Introduction

The conversion of a nitro group (-NO₂) to an amino group (-NH₂) on an aromatic ring can be achieved through various reductive methods. Catalytic hydrogenation and catalytic transfer hydrogenation are among the most efficient and widely used techniques due to their high yields, selectivity, and often milder reaction conditions compared to stoichiometric reductants. The choice of catalyst, hydrogen source, and reaction conditions is crucial for achieving the desired outcome, especially in the presence of other reducible functional groups.

Catalytic Systems: A Comparative Overview

A variety of metal-based catalysts have been developed for the reduction of nitroaromatics. The selection of the catalyst and the reaction conditions can significantly influence the reaction's efficiency, selectivity, and functional group tolerance.

Catalyst SystemHydrogen SourceTypical SubstrateConversion (%)Selectivity (%)Reaction TimeTemperature (°C)Reference
Heterogeneous Catalysts
Pd/CH₂ gasNitrobenzene (B124822)>99>991-4 h25-80[1]
Raney NiH₂ gas4-Chloronitrobenzene99.198.83 h40[2][3]
Au/TiO₂H₂ gasNitrobenzene~95~98 (to aniline)4 h80[4]
CuNPs/CeliteGlycerol (B35011)Nitrobenzene>99>99Continuous Flow130[5][6]
Pd@SPIONsTHDBNitrobenzene>99>991 h80[7]
NiₓCuᵧNaBH₄4-Nitrophenol~100High< 15 min25[8]
Re-sub-NSsNaBH₄Nitrobenzene97High40 minRoom Temp[9]
Photocatalysts
TiO₂ (P25)Ethanol (B145695)Nitrobenzene99~50 (to aniline)3 h25[10][11]
Ag/TiO₂MethanolNitrobenzeneHighHigh (to aniline)2 h25[12]

Note: This table presents a summary of reported data, and results may vary based on specific substrate and reaction conditions.

Reaction Mechanisms

The catalytic reduction of nitroaromatics generally proceeds through a series of intermediates. The two primary proposed pathways are the direct (or Haber) pathway and the condensation pathway.[13]

Direct Hydrogenation Pathway

In the direct pathway, the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. This pathway is favored under many catalytic hydrogenation conditions.[13][14]

DirectPathway Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso +H₂ Hydroxylamino Ar-NHOH Nitroso->Hydroxylamino +H₂ Amino Ar-NH₂ Hydroxylamino->Amino +H₂

Direct hydrogenation pathway of a nitroaromatic compound.
Condensation Pathway

The condensation pathway involves the reaction between the nitroso and hydroxylamino intermediates to form an azoxy compound, which is then further reduced to azo, hydrazo, and finally the amino product.[13] This pathway can be more prevalent under certain conditions and with specific catalysts.

CondensationPathway cluster_intermediates Intermediate Formation cluster_condensation Condensation & Reduction Ar-NO₂ Ar-NO₂ Ar-NO Ar-NO Ar-NO₂->Ar-NO Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH Ar-N(O)=N-Ar Azoxy Ar-NO->Ar-N(O)=N-Ar + Ar-NHOH Ar-N=N-Ar Azo Ar-N(O)=N-Ar->Ar-N=N-Ar Ar-NH-NH-Ar Hydrazo Ar-N=N-Ar->Ar-NH-NH-Ar Ar-NH₂ 2 x Ar-NH₂ Ar-NH-NH-Ar->Ar-NH₂

Condensation pathway for nitroaromatic reduction.

Experimental Protocols

The following are detailed protocols for common catalytic reduction methods.

Protocol 1: Catalytic Hydrogenation of 4-Chloronitrobenzene using Raney Nickel

This protocol describes the reduction of 4-chloronitrobenzene to 4-chloroaniline (B138754) using Raney Nickel as the catalyst and hydrogen gas.[2]

Materials:

  • 4-Chloronitrobenzene

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • 100 mL three-neck flask

  • Magnetic stirrer

  • Gas inlet and outlet

Procedure:

  • To a 100 mL three-neck flask, add 80 mL of a 10 g/L solution of 4-chloronitrobenzene in ethanol.

  • Add 0.2 g of Raney Nickel catalyst to the flask.

  • Seal the flask and purge the system with nitrogen gas three times to remove air.

  • Following the nitrogen purge, purge the system with hydrogen gas three times.

  • Establish a continuous flow of hydrogen gas at a rate of 10 mL/min under atmospheric pressure.

  • Set the reaction temperature to 40°C and stir the mixture vigorously (1500 rpm) using a magnetic stirrer.

  • Maintain the reaction for 3 hours.

  • After the reaction is complete, stop the hydrogen flow and purge the system with nitrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • The filtrate contains the product, 4-chloroaniline, which can be isolated by solvent evaporation and further purified if necessary.

Protocol 2: Transfer Hydrogenation of Nitrobenzene using a Supported Copper Nanoparticle Catalyst under Continuous Flow

This protocol details the reduction of nitrobenzene to aniline (B41778) using a copper nanoparticle catalyst on Celite with glycerol as the hydrogen donor in a continuous flow setup.[5][6]

Materials:

  • Nitrobenzene

  • Copper nanoparticles on Celite (CuNPs/Celite) catalyst

  • Glycerol (solvent and hydrogen donor)

  • Potassium hydroxide (B78521) (KOH)

  • Packed bed reactor

  • High-performance liquid chromatography (HPLC) pump

  • Back-pressure regulator

Procedure:

  • Prepare a stock solution of nitrobenzene (0.5 M) and KOH (1 M) in glycerol.

  • Pack a suitable reactor column with the CuNPs/Celite catalyst.

  • Set up the continuous flow system with the HPLC pump feeding the stock solution through the packed bed reactor.

  • Heat the reactor to 130°C.

  • Set the flow rate to deliver the substrate solution to the reactor. A typical flow rate might be in the range of 0.03 mL/min.

  • Use a back-pressure regulator to maintain a constant pressure in the system.

  • Collect the effluent from the reactor. The product, aniline, will be in the glycerol solution.

  • The reaction can be run continuously for extended periods (e.g., up to 145 hours).[5]

  • To isolate the product, the collected solution can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and the solvent is evaporated.

Protocol 3: Photocatalytic Reduction of Nitrobenzene using TiO₂

This protocol describes the use of titanium dioxide (TiO₂) as a photocatalyst for the reduction of nitrobenzene to aniline using ethanol as a hole scavenger.[10][11]

Materials:

  • Nitrobenzene

  • Titanium dioxide (P25)

  • Ethanol

  • Deionized water

  • Photoreactor with a UV lamp

  • Magnetic stirrer

Procedure:

  • Prepare a 1 mmol/L solution of nitrobenzene in a mixture of deionized water and ethanol (e.g., 50% v/v).

  • Add TiO₂ (P25) photocatalyst to the solution to achieve a desired concentration (e.g., 0.5 g/L).

  • Transfer the suspension to the photoreactor.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Maintain the reaction at a constant temperature (e.g., 25°C) with continuous stirring.

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using a suitable technique (e.g., UV-Vis spectroscopy or HPLC).

  • After the desired conversion is achieved (e.g., 3 hours for ~99% conversion), turn off the lamp.

  • Separate the TiO₂ catalyst from the solution by centrifugation or filtration for reuse.

  • The resulting solution contains the product, aniline, along with any unreacted starting material and byproducts.

Workflow for Catalyst Selection and Optimization

The selection of an appropriate catalytic system is critical for a successful and efficient reduction of nitroaromatic compounds. The following diagram illustrates a general workflow for this process.

CatalystSelectionWorkflow Start Define Target Transformation (Substrate, Desired Product) LitSearch Literature & Database Search (Similar Reductions) Start->LitSearch CatalystScreening Initial Catalyst Screening (e.g., Pd/C, Raney Ni, Au/TiO₂) LitSearch->CatalystScreening ConditionOptimization Reaction Condition Optimization (Solvent, Temp., Pressure, H₂ Source) CatalystScreening->ConditionOptimization Analysis Analysis of Results (Yield, Selectivity, Purity) ConditionOptimization->Analysis Decision Meet Requirements? Analysis->Decision ScaleUp Scale-up & Process Development Decision->CatalystScreening No Decision->ScaleUp Yes

A workflow for selecting and optimizing a catalytic system.

References

Application Notes and Protocols for 2-Amino-5-nitro-N-(o-tolyl)benzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitro-N-(o-tolyl)benzamide is a nitroaromatic compound that holds potential for investigation in various biological assays due to its structural similarity to other biologically active molecules. As a member of the benzamide (B126) family, it may exhibit a range of cellular effects relevant to drug discovery and development. Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in any in vitro or in vivo study.

This document provides a detailed protocol for the preparation of stock solutions of this compound, intended to serve as a starting point for researchers. The protocols are based on general laboratory practices for similar compounds, as specific solubility and stability data for this compound are not extensively available. It is therefore recommended that researchers perform small-scale solubility tests and stability assessments under their specific experimental conditions.

Physicochemical Data and Solubility

Table 1: Physicochemical Properties and Recommended Solvents for this compound

PropertyValueReference/Note
IUPAC Name 2-amino-5-nitro-N-(2-methylphenyl)benzamide
Molecular Formula C₁₄H₁₃N₃O₃
Molecular Weight 271.28 g/mol
CAS Number 23076-31-5
Appearance Solid (form and color may vary)General knowledge
Purity >95% (typical)Check supplier's Certificate of Analysis
Recommended Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)Based on protocols for similar compounds
Recommended Secondary Solvents Ethanol, Dimethylformamide (DMF)Based on general chemical principles
Aqueous Solubility Expected to be lowGeneral characteristic of similar organic compounds
Storage of Solid Ambient or 2-8°CCheck supplier's recommendation
Storage of Stock Solution -20°C or -80°C, protected from lightBest practice to minimize degradation

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock solutions of this compound.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Ethanol (200 proof), molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays.

  • Safety Precautions: Before handling the compound, review the Material Safety Data Sheet (MSDS). Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.

  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 271.28 g/mol = 2.7128 mg

  • Weighing the Compound: Accurately weigh out approximately 2.71 mg of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If precipitates are present, further sonication or gentle warming (not exceeding 37°C) may be required. Note that heating may affect the stability of the compound.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light by using amber vials or by wrapping clear tubes in aluminum foil.

Preparation of Working Solutions

Working solutions for biological assays are typically prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.

Important Consideration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity. Always prepare a vehicle control (culture medium or buffer with the same final concentration of DMSO) to account for any effects of the solvent on the biological system.

Diagrams

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_0 Preparation of 10 mM Stock Solution cluster_1 Preparation of Working Solution A Calculate Mass (e.g., 2.71 mg for 1 mL of 10 mM) B Weigh Compound A->B C Add Solvent (DMSO) B->C D Vortex / Sonicate to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot and Store at -20°C / -80°C E->F G Dilute Stock Solution in Assay Medium/Buffer F->G Use one aliquot to avoid freeze-thaw H Perform Biological Assay G->H

Caption: Workflow for preparing stock and working solutions.

Hypothetical Signaling Pathway

While the specific biological targets of this compound are not well-defined, nitroaromatic compounds can be bioreduced to exert cytotoxic effects. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G compound This compound nitroreductase Cellular Nitroreductases compound->nitroreductase reactive_intermediate Reactive Nitroso/ Hydroxylamino Intermediates nitroreductase->reactive_intermediate dna_damage DNA Adducts & Strand Breaks reactive_intermediate->dna_damage ros Reactive Oxygen Species (ROS) reactive_intermediate->ros apoptosis Apoptosis dna_damage->apoptosis ros->apoptosis

Caption: Hypothetical pathway for bioactivation.

Stability and Storage

The stability of this compound in solution has not been formally reported. As a general precaution:

  • Solid Compound: Store the solid compound in a tightly sealed container at the temperature recommended by the supplier (ambient or 2-8°C), protected from light and moisture.

  • Stock Solutions: Store stock solutions at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

  • Working Solutions: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Do not store diluted working solutions for extended periods.

It is advisable to conduct a stability study if the compound will be used in long-term experiments. This can be done by preparing a stock solution, storing it under the intended conditions, and periodically analyzing its concentration and purity by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Application Note: Analytical Techniques for Monitoring Benzamide Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide (B126) and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals. The synthesis of these compounds, typically through the coupling of a carboxylic acid (or its activated derivative) and an amine, is a cornerstone reaction in medicinal and process chemistry. Effective and accurate monitoring of these reactions is critical for optimizing reaction conditions, maximizing yield and purity, ensuring process safety, and facilitating scale-up. This application note provides detailed protocols and a comparative overview of common analytical techniques used to monitor the progress of benzamide synthesis reactions.

General Reaction Monitoring Workflow

The fundamental process of monitoring a chemical reaction involves sampling the reaction mixture at specific time points, quenching the reaction within the sample, preparing it for analysis, and using an appropriate analytical technique to quantify the components.

General Reaction Monitoring Workflow cluster_0 Reaction Vessel cluster_1 Sampling & Quenching cluster_2 Sample Preparation cluster_3 Analysis & Data Processing Reaction Benzamide Synthesis (e.g., Benzoic Acid + Amine) Sample Extract Aliquot (Time = t_x) Reaction->Sample Quench Quench Reaction (e.g., add acid/base) Sample->Quench Dilute Dilute to Known Concentration Quench->Dilute Filter Filter (e.g., 0.45 µm) Dilute->Filter Analyze Instrumental Analysis (HPLC, GC, NMR, etc.) Filter->Analyze Data Quantify Components (Peak Area, Integral) Analyze->Data Kinetics Determine % Conversion, Yield, and Kinetics Data->Kinetics

Caption: General workflow for monitoring a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a premier technique for quantitative analysis, separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[1] For benzamide synthesis, a reverse-phase HPLC method is typically used, where the nonpolar stationary phase retains the less polar benzamide product longer than the more polar benzoic acid starting material.

Application: HPLC is ideal for accurately determining the concentration of reactants, products, and impurities over time. By integrating the peak areas of the starting material and product, the percent conversion can be calculated with high precision.[2]

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV detector set to a wavelength where both the starting material and product have significant absorbance, often around 225-254 nm.[1]

  • Sample Preparation: a. Carefully extract a small aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase. This stops the reaction and prepares the sample for analysis. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Analysis: a. Inject 10 µL of the prepared sample.[1] b. Record the chromatogram. Identify peaks based on the retention times of pre-injected standards of the starting materials and the expected product. c. Calculate the percent conversion using the peak areas. For a simple reaction A -> B, the conversion can be calculated as: % Conversion = [Area(B) / (Area(A) + Area(B))] * 100.

Data Presentation

Table 1: HPLC Monitoring of Benzamide Synthesis from Benzoic Acid

Time (min) Benzoic Acid Peak Area Benzamide Peak Area % Conversion
0 1,540,000 0 0%
30 1,125,000 410,000 26.8%
60 760,000 785,000 50.8%
120 250,000 1,280,000 83.7%

| 240 | 35,000 | 1,510,000 | 97.7% |

Quantitative NMR (qNMR) Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique where the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integrals of specific, non-overlapping peaks of the reactant and product, their relative molar ratio can be determined without the need for response factor calibration.[4]

Application: qNMR is excellent for monitoring reactions in real-time (using a flow-NMR setup) or via offline sampling.[5] It provides structural confirmation of the product alongside quantitative data. For benzamide synthesis, one can monitor the disappearance of a proton signal unique to the starting amine or carboxylic acid and the appearance of the characteristic broad amide N-H signal or aromatic signals of the product.[3]

Experimental Protocol: ¹H qNMR
  • Instrumentation: 60-500 MHz NMR Spectrometer.

  • Sample Preparation: a. Extract an aliquot (e.g., 100 µL) from the reaction mixture. b. Quench the reaction if necessary. c. Dissolve the aliquot in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in an NMR tube. d. Add a known amount of an internal standard (a compound with a simple spectrum that does not overlap with reactant or product signals, e.g., 1,3,5-trimethoxybenzene).

  • Acquisition Parameters: a. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation. This is critical for accurate quantification.[4] b. Acquire the ¹H NMR spectrum.

  • Analysis: a. Identify non-overlapping peaks for the starting material and the benzamide product. For example, the methylene (B1212753) protons adjacent to the nitrogen in benzylamine (B48309) vs. the methylene protons in N-benzylbenzamide. b. Carefully integrate the selected peaks. c. Calculate the molar ratio and % conversion. For a reaction A -> B: % Conversion = [Integral(B) / (Integral(A) + Integral(B))] * 100. (Note: Normalize integrals by the number of protons they represent).

Data Presentation

Table 2: qNMR Monitoring of Benzamide Synthesis

Time (h) Integral (Reactant CH₂) Integral (Product CH₂) Molar Ratio (Product:Reactant) % Conversion
0 2.00 0.00 0:100 0%
1 1.22 0.78 39:61 39%
2 0.65 1.35 67.5:32.5 67.5%

| 4 | 0.18 | 1.82 | 91:9 | 91% |

qNMR Analysis Workflow A Aliquot from Reaction B Add Deuterated Solvent + Internal Standard A->B C Acquire Spectrum (Ensure D1 > 5*T₁) B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Non-Overlapping Reactant & Product Peaks D->E F Calculate Molar Ratio & % Conversion E->F

Caption: Workflow for quantitative NMR (qNMR) analysis.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies. By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, the reaction can be monitored continuously and in real-time without sampling.[6]

Application: This technique is powerful for tracking the disappearance of reactant functional groups and the appearance of product functional groups. In benzamide synthesis from an acid chloride, one can observe the decrease of the acid chloride carbonyl peak (~1780 cm⁻¹) and the increase of the amide I band (~1650-1680 cm⁻¹).[6][7] This allows for the identification of reaction endpoints and the study of reaction kinetics.

Experimental Protocol: In-situ FTIR (ReactIR)
  • Instrumentation: FTIR spectrometer equipped with a DiComp or diamond ATR probe.

  • Setup: a. Insert the ATR probe directly into the reaction mixture. b. Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Acquisition: a. Initiate the reaction (e.g., by adding the final reagent or heating). b. Begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Analysis: a. Track the absorbance at specific wavenumbers corresponding to the key functional groups. b. Plot the absorbance intensity of these peaks over time to generate a reaction profile. c. The reaction is complete when the reactant peak disappears and the product peak intensity plateaus.

FTIR Reaction Monitoring cluster_reactants Starting Materials cluster_product Product AcidChloride Benzoyl Chloride (C=O stretch ~1780 cm⁻¹) Monitoring FTIR Monitoring AcidChloride->Monitoring - Disappearance Amine Amine (N-H bend ~1600 cm⁻¹) Amine->Monitoring - Disappearance Benzamide Benzamide (Amide I C=O ~1670 cm⁻¹) (Amide II N-H ~1550 cm⁻¹) Monitoring->Benzamide + Appearance

Caption: Logical diagram of species monitored by FTIR.

Data Presentation

Table 3: Key FTIR Absorbance Bands for Benzamide Synthesis

Species Functional Group Characteristic Wavenumber (cm⁻¹) Trend During Reaction
Carboxylic Acid C=O ~1730 Decreasing
Acid Chloride C=O ~1780 & ~1735 Decreasing
Benzamide Amide I (C=O) ~1674 Increasing

| Benzamide | Amide II (N-H) | ~1550 | Increasing |

Other Valuable Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in the gas phase, and MS provides mass information for identification.

  • Application: Best suited for volatile and thermally stable benzamides. It offers very high sensitivity and definitive identification through mass fragmentation patterns.[1] It may require derivatization to increase the volatility of the analytes.[8]

  • Protocol: Involves injecting a diluted and filtered aliquot into the GC-MS. The oven temperature is programmed to ramp up, eluting compounds based on their boiling points. The mass spectrometer provides mass-to-charge ratio data for identification.

Thin-Layer Chromatography (TLC)
  • Principle: A simple, qualitative technique where compounds are separated on a plate coated with a stationary phase (e.g., silica (B1680970) gel) by a liquid mobile phase.

  • Application: Used for rapid, qualitative checks of reaction progress.[9] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, one can visually track the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.[9]

  • Protocol: A capillary tube is used to spot a tiny amount of the reaction mixture onto the baseline of a TLC plate. The plate is then developed in a chamber containing a suitable eluent (e.g., 5:1 hexanes:ethyl acetate).[9] Spots are visualized under a UV lamp.[9]

Summary and Technique Comparison

Table 4: Comparison of Analytical Techniques for Reaction Monitoring

Technique Quantitation Speed Cost (Instrument) In-situ Capability Structural Info Key Advantage
HPLC Excellent Medium High No No High precision and robustness for purity/yield.[1]
qNMR Excellent Medium Very High With flow-cell Excellent Inherently quantitative without calibration.[3]
FTIR Semi-Quantitative Very Fast Medium-High Yes Limited Real-time, continuous monitoring of functional groups.[6]
GC-MS Good Fast High No Excellent High sensitivity and definitive mass identification.[1]

| TLC | Qualitative | Very Fast | Very Low | No | No | Rapid, simple, and inexpensive progress checks.[9][10] |

Conclusion

The choice of analytical technique for monitoring benzamide synthesis depends on the specific requirements of the study. For high-precision quantitative data and purity analysis, HPLC is often the method of choice. For detailed mechanistic studies and absolute quantification without calibration, qNMR is unparalleled. For real-time process control and endpoint determination, in-situ FTIR is extremely powerful. Finally, TLC remains an indispensable tool for quick, qualitative reaction checks in any research and development setting. A multi-technique approach often provides the most comprehensive understanding of the reaction dynamics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzamide (B126) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in benzamide synthesis and how can I identify them?

A1: Common byproducts include unreacted starting materials (e.g., benzoic acid, benzoyl chloride, amine), diacylated products (N-benzoylbenzamide), and salts (e.g., ammonium (B1175870) chloride).[1] Identification can be achieved using analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and detect the presence of starting materials or new spots corresponding to byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities by their characteristic signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts.

Q2: I am observing a significant amount of unreacted benzoic acid in my product mixture. What could be the cause and how can I fix it?

A2: Unreacted benzoic acid is a common issue, particularly when using it as a starting material. Potential causes include incomplete activation of the carboxylic acid or hydrolysis of the activated intermediate.

  • Troubleshooting:

    • Ensure the activating agent (e.g., thionyl chloride, EDC) is of good quality and used in a sufficient stoichiometric amount (typically 1.1-1.5 equivalents).[1]

    • If using a coupling agent, ensure the reaction to form the active ester is complete before adding the amine.[2]

    • During workup, wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove acidic impurities like benzoic acid. The resulting benzoate (B1203000) salt is water-soluble and will be partitioned into the aqueous layer.[1]

Q3: My reaction is producing a diacylated byproduct, N-benzoylbenzamide. How can I minimize its formation?

A3: The formation of N-benzoylbenzamide occurs when the initially formed benzamide is acylated again. This is more likely under certain conditions.

  • Troubleshooting:

    • Control Stoichiometry: Avoid using a large excess of the acylating agent (e.g., benzoyl chloride).[1][3] Careful control of the molar ratios is crucial.[3]

    • Slow Addition: Add the acylating agent slowly and in a controlled manner to the amine solution. This helps to maintain a low concentration of the acylating agent, which disfavors the second acylation.[3]

    • Temperature Control: High temperatures can promote the formation of this byproduct. Running the reaction at a lower temperature is advisable.[1]

    • Choice of Base: The use of a strong base can facilitate the deprotonation of the newly formed amide, making it more nucleophilic and prone to a second acylation. Consider using a milder, non-nucleophilic base.[1]

Q4: My product is an oil and will not crystallize. What should I do?

A4: The presence of significant impurities often prevents crystallization.

  • Troubleshooting:

    • Trituration: Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization.

    • Purification: If trituration fails, purify the product using column chromatography to remove impurities.

    • Recrystallization Study: Attempt recrystallization from various solvent systems to find one where the product is soluble at high temperatures but insoluble at low temperatures.[4]

Q5: How can I remove water-soluble byproducts like ammonium chloride?

A5: Ammonium chloride is a common byproduct when ammonia (B1221849) is used. It can be easily removed by washing the crude product with cold water during filtration, as benzamide has low solubility in cold water while ammonium chloride is highly soluble.[3][4]

Data Presentation: Impact of Reaction Conditions on Benzamide Synthesis

The following tables summarize how different reaction parameters can influence the outcome of benzamide synthesis.

Table 1: Effect of Temperature on Benzamide Synthesis

TemperatureObservationRecommendationReference
Too LowSlow or incomplete reaction.Gradually increase the temperature while monitoring the reaction by TLC.[4]
OptimalEfficient conversion to the desired product with minimal byproducts.Run small-scale trials at different temperatures to determine the optimal condition.[4]
Too HighIncreased formation of byproducts such as N-benzoylbenzamide and decomposition of the product.Maintain careful temperature control, especially during the addition of exothermic reagents.[1]

Table 2: Effect of Stoichiometry on Byproduct Formation

Reagent RatioObservationRecommendationReference
Excess Acylating AgentIncreased formation of diacylated byproduct (N-benzoylbenzamide).Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.[1][3]
Insufficient AmineIncomplete reaction, leaving unreacted acylating agent or its activated form.Use a slight excess of the amine to ensure complete conversion of the acylating agent.
Insufficient BaseIncomplete reaction as the acid byproduct (e.g., HCl) is not neutralized, protonating the amine starting material.Use at least a stoichiometric amount of a suitable base to scavenge the acid formed.[5]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)

This method is a classic and efficient way to synthesize primary benzamides.

  • In a conical flask placed in an ice bath, add 10 mL of concentrated aqueous ammonia.

  • Slowly, and with constant shaking or stirring, add 2 mL of benzoyl chloride dropwise to the cold ammonia solution. The reaction is exothermic, so maintain the temperature by cooling the flask under running tap water if necessary.[3]

  • A white precipitate of crude benzamide will form.[6]

  • After the addition is complete, continue to shake or stir the mixture vigorously for an additional 15 minutes to ensure the reaction goes to completion.[3][4][7]

  • Collect the solid product by vacuum filtration and wash it with cold water to remove soluble byproducts like ammonium chloride.[3][4]

  • The crude benzamide can be purified by recrystallization from hot water.[3][4]

Protocol 2: Synthesis of Substituted Benzamides using a Coupling Reagent (EDC/HOBt)

This protocol is a general procedure for coupling a carboxylic acid with an amine.

  • Dissolve the benzoic acid derivative (1 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.[6]

  • In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[2]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Visualizations

G General Mechanism of Benzamide Synthesis cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Acyl Chloride R-COCl Carboxylic_Acid->Activated_Intermediate + Activating Agent Activating_Agent e.g., SOCl₂, (COCl)₂ Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine R'-NH₂ Benzamide Benzamide R-CONH-R' Tetrahedral_Intermediate->Benzamide - Byproduct Byproduct HCl

Caption: General mechanism of benzamide synthesis.

G Troubleshooting Workflow for Byproduct Formation Start Reaction Complete (Monitor by TLC) Analyze Analyze Crude Product (NMR, MS) Start->Analyze Identify_Byproducts Byproducts Identified? Analyze->Identify_Byproducts Purify Purify Product (Column Chromatography, Recrystallization) Identify_Byproducts->Purify No Troubleshoot Identify Source of Byproduct Identify_Byproducts->Troubleshoot Yes Characterize Characterize Pure Product Purify->Characterize Optimize Optimize Reaction Conditions (Temp, Stoichiometry, Reagents) Troubleshoot->Optimize Rerun Re-run Reaction Optimize->Rerun Rerun->Start

Caption: Troubleshooting workflow for byproduct formation.

G Mechanism of N-Benzoylbenzamide (Diacylated Byproduct) Formation Benzamide Benzamide (Product of first acylation) Amide_Anion Deprotonated Benzamide (Amide Anion) Benzamide->Amide_Anion + Base Base Base (e.g., excess amine, strong base) Tetrahedral_Intermediate_2 Tetrahedral Intermediate Amide_Anion->Tetrahedral_Intermediate_2 + Benzoyl Chloride Acyl_Chloride Excess Benzoyl Chloride N_Benzoylbenzamide N-Benzoylbenzamide (Diacylated Byproduct) Tetrahedral_Intermediate_2->N_Benzoylbenzamide Chloride_Ion Cl⁻ Tetrahedral_Intermediate_2->Chloride_Ion

Caption: Mechanism of diacylated byproduct formation.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the reduction of nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this important transformation.

Frequently Asked Questions (FAQs)

Q1: My nitroaromatic reduction is resulting in a low yield or is incomplete. What are the common causes and how can I address them?

A1: Low yields or incomplete conversions are common issues that can often be traced back to several factors:

  • Reagent Quality and Stoichiometry: Ensure that your reducing agents are fresh and used in the appropriate stoichiometric amounts. For instance, with SnCl₂·2H₂O, a significant excess (around 5 equivalents) is often necessary for the reaction to go to completion.[1]

  • Catalyst Activity (for Catalytic Hydrogenation): If you are using a heterogeneous catalyst like Palladium on Carbon (Pd/C), it may be poisoned or deactivated. Ensure the catalyst is not old or improperly stored. Consider increasing the catalyst loading if the reaction is sluggish.[1]

  • Solvent and Temperature: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can accelerate hydrogenation rates. If your starting material has poor solubility, consider using a co-solvent. Some reactions may also require heating to proceed to completion.[1]

  • pH of the Reaction Medium: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed. Conversely, during the workup of reactions involving reagents like SnCl₂, the pH must be carefully adjusted to a basic range to liberate the free amine.[1]

Q2: I am observing the formation of side products, such as azo or azoxy compounds. How can I minimize these?

A2: The formation of dimeric side products like azo and azoxy compounds can occur, especially with certain reducing agents or under specific conditions. Here are some strategies to minimize their formation:

  • Choice of Reducing Agent: Metal hydrides are generally not recommended for the reduction of aryl nitro compounds to anilines as they tend to favor the formation of azo compounds.[2] Catalytic hydrogenation or metal/acid reductions are typically more selective for the desired amine.

  • Reaction Conditions: The accumulation of hydroxylamine (B1172632) intermediates can lead to the formation of colored azo or azoxy byproducts through condensation reactions. Using promoters, such as vanadium with a Pt catalyst, can help diminish the accumulation of hydroxylamines.

Q3: How can I selectively reduce a nitro group in the presence of other reducible functional groups like ketones, esters, or halogens?

A3: Achieving chemoselectivity is a primary challenge in the reduction of functionalized nitroaromatics. The choice of reducing agent and reaction conditions is critical.

  • Ketones and Aldehydes: Carbonyl groups are susceptible to reduction. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a highly effective reagent for selectively reducing a nitro group in the presence of a ketone or aldehyde.[1]

  • Esters and Amides: These are generally less reactive than ketones. However, to avoid any potential reduction, milder conditions are preferred. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C can be a good option.[1]

  • Nitriles: Nitriles can be reduced to amines under conditions similar to nitro group reduction. SnCl₂·2H₂O often shows excellent selectivity for the nitro group over the nitrile.[1]

  • Halogens (Cl, Br, I): Catalytic hydrogenation with Pd/C is known to cause dehalogenation, especially with aryl halides.[1] To avoid this, consider the following alternatives:

    • Catalytic Hydrogenation with Raney Nickel: This is a good alternative to Pd/C for substrates where dehalogenation is a concern.[3]

    • Sulfided Platinum on Carbon (Pt/C): This has also been shown to be effective in selectively reducing nitro groups without significant dehalogenation.[1]

    • Non-catalytic Methods: Reagents like SnCl₂ or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[1]

Q4: What are the best practices for purifying the aromatic amine after the reduction?

A4: The purification strategy depends on the reduction method used.

  • Post-Catalytic Hydrogenation: After filtering off the solid catalyst (e.g., through a pad of Celite), the solvent can be removed under reduced pressure. The crude amine can then be purified by standard methods like column chromatography or recrystallization.[1]

  • Post-Metal/Acid Reduction (e.g., Fe/HCl or Sn/HCl): The workup for these reactions requires neutralization. After the reaction is complete, the mixture is typically made basic with an aqueous solution of NaOH or NaHCO₃ to precipitate metal hydroxides and liberate the free amine. The product can then be extracted with an organic solvent.[4] The organic layers are combined, dried, and concentrated to give the crude product, which can be further purified.

Troubleshooting Guides

Problem 1: Low or No Yield

If you are experiencing low or no yield in your nitroaromatic reduction, follow this troubleshooting workflow to diagnose and resolve the issue.

low_yield_troubleshooting Troubleshooting Workflow: Low or No Yield start Low or No Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_catalyst Catalytic Hydrogenation? (e.g., Pd/C, Raney Ni) check_reagents->check_catalyst Reagents OK catalyst_issue Catalyst Issue: - Poisoned? - Old/Inactive? - Incorrect Loading? check_catalyst->catalyst_issue Yes metal_acid_reduction Metal/Acid Reduction? (e.g., Fe/HCl, SnCl2) check_catalyst->metal_acid_reduction No solution_catalyst Solution: - Use fresh catalyst - Increase loading - Purify starting material/solvent catalyst_issue->solution_catalyst check_conditions Check Reaction Conditions conditions_issue Condition Issue: - Temperature too low? - Insufficient reaction time? - Poor mixing? check_conditions->conditions_issue Conditions Suboptimal check_workup Check Workup Procedure check_conditions->check_workup Conditions OK solution_conditions Solution: - Increase temperature - Extend reaction time - Improve stirring conditions_issue->solution_conditions workup_issue Workup Issue: - Incorrect pH for extraction? - Product loss during purification? check_workup->workup_issue Potential Issue solution_workup Solution: - Optimize pH for amine extraction - Refine purification method workup_issue->solution_workup metal_acid_reduction->check_conditions No metal_acid_issue Metal/Acid Issue: - Insufficient acid? - Metal surface passivated? metal_acid_reduction->metal_acid_issue Yes solution_metal_acid Solution: - Add more acid - Activate metal surface metal_acid_issue->solution_metal_acid

Troubleshooting workflow for low or no reaction yield.
Problem 2: Catalyst Poisoning in Catalytic Hydrogenation

Catalyst poisoning is a frequent cause of reaction failure in catalytic hydrogenations. Poisons can originate from the starting material, solvent, or even the hydrogen gas.

  • Common Poisons: Sulfur compounds (thiols, thioethers), nitrogen compounds (some amines, amides), heavy metals (lead, mercury), and carbon monoxide are common poisons for palladium, platinum, and nickel catalysts.

  • Prevention and Mitigation:

    • Purify Starting Materials: If sulfur-containing reagents were used in the synthesis of your nitroaromatic compound, purify it by chromatography or recrystallization before hydrogenation.

    • Use High-Purity Solvents and Gas: Ensure you are using high-purity, degassed solvents and high-purity hydrogen gas.

    • Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated. For a deactivated Pd/C catalyst, a common procedure involves washing with a solvent like N,N-Dimethylformamide (DMF) to remove adsorbed organic material, followed by washing with deionized water and drying in an oven with a gentle flow of hot air (50-140 °C) to oxidize chemisorbed sulfur.[5] Another method involves oxidation with hydrogen peroxide.

Data Presentation: Comparison of Common Nitroaromatic Reduction Methods

The following table summarizes typical reaction conditions and outcomes for common methods used in the reduction of nitroaromatic compounds. Yields are indicative and can vary based on the specific substrate and reaction conditions.

MethodReducing Agent/CatalystSolventTemperature (°C)PressureTime (h)Typical Yield (%)Notes
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Ethanol, MethanolRoom Temp - 801 atm - 50 psi1 - 5>90Generally good, but can cause dehalogenation.[1][4]
Transfer Hydrogenation HCOONH₄ (3-5 equiv), 10% Pd/CMethanol, EthanolRefluxAtmospheric1 - 3>90Good for substrates sensitive to high pressure H₂.[1]
Béchamp Reduction Fe powder (3-5 equiv), HCl (cat.)Ethanol/WaterRefluxAtmospheric2 - 680 - 95Cost-effective and highly chemoselective. Workup can be challenging due to iron sludge.[4][6]
Stannous Chloride Reduction SnCl₂·2H₂O (5 equiv)EthanolRefluxAtmospheric1 - 485 - 95Excellent chemoselectivity for nitro groups in the presence of other reducible functionalities.[1]
Raney Nickel Hydrogenation H₂, Raney NiEthanol, MethanolRoom Temp - 501 - 4 atm2 - 8>90Good alternative to Pd/C to avoid dehalogenation.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Nitrobenzene (B124822) using Pd/C and H₂

This protocol describes a standard procedure for the catalytic hydrogenation of nitrobenzene to aniline.

Materials:

  • Nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or cylinder)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needles for gas inlet/outlet

  • Filtration setup (e.g., Buchner funnel with Celite)

Procedure:

  • In a round-bottom flask, dissolve nitrobenzene (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol%) to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask with a septum and purge the system with hydrogen gas by evacuating and refilling with H₂ several times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aniline.

  • Purify the product by distillation or chromatography if necessary.

Protocol 2: Béchamp Reduction of Nitrobenzene using Iron and HCl

This protocol outlines the classic Béchamp reduction.

Materials:

  • Nitrobenzene

  • Iron powder or filings

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol and Water

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • To a reaction flask equipped with a reflux condenser and magnetic stirrer, add iron powder (typically 3-5 equivalents) and a mixture of ethanol and water.

  • Heat the mixture to near boiling and then add a small amount of concentrated HCl to initiate the reaction.

  • Add the nitrobenzene (1.0 equivalent) dropwise to the stirred mixture. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • After the addition is complete, continue heating under reflux until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully add a concentrated solution of NaOH to make the mixture basic, which will precipitate iron hydroxides and liberate the free aniline.

  • Filter the mixture to remove the iron sludge. Wash the filter cake with the extraction solvent.

  • Extract the filtrate with an organic solvent such as ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aniline.

Protocol 3: Selective Nitro Group Reduction using SnCl₂·2H₂O

This protocol is suitable for substrates containing sensitive functional groups.

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute ethanol

  • 5% aqueous NaHCO₃ or NaOH

  • Ethyl acetate for extraction

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Mandatory Visualizations

reaction_pathway Nitro Ar-NO₂ (Nitroaromatic) Nitroso Ar-N=O (Nitrosoaromatic) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aromatic Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O

General reaction pathway for the reduction of a nitroaromatic compound.

experimental_workflow General Experimental Workflow for Nitroaromatic Reduction start Start: Aromatic Nitro Compound setup Reaction Setup: - Dissolve substrate in solvent - Add reducing agent/catalyst start->setup reaction Reaction: - Stir under appropriate  temperature and atmosphere setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench reaction - Neutralize (if necessary) - Extract product monitoring->workup Complete purification Purification: - Column chromatography - Recrystallization - Distillation workup->purification analysis Analysis: - NMR, MS, IR - Yield determination purification->analysis end End: Pure Aromatic Amine analysis->end reagent_selection Decision Tree for Selecting a Reduction Method start Substrate with Nitro Group has_other_groups Other Reducible Functional Groups Present? start->has_other_groups no_other_groups No has_other_groups->no_other_groups No yes_other_groups Yes has_other_groups->yes_other_groups Yes pd_c H₂/Pd/C is a good first choice no_other_groups->pd_c check_halogen Halogen (Cl, Br, I) Present? yes_other_groups->check_halogen no_halogen No check_halogen->no_halogen yes_halogen Yes check_halogen->yes_halogen check_carbonyl Ketone/Aldehyde Present? no_halogen->check_carbonyl raney_ni Use Raney Ni or SnCl₂/Fe/HCl yes_halogen->raney_ni no_carbonyl No check_carbonyl->no_carbonyl yes_carbonyl Yes check_carbonyl->yes_carbonyl check_ester_nitrile Ester/Nitrile Present? no_carbonyl->check_ester_nitrile sncl2 Use SnCl₂ or Fe/HCl yes_carbonyl->sncl2 yes_ester_nitrile Yes check_ester_nitrile->yes_ester_nitrile sncl2_fehcl SnCl₂ or Fe/HCl are good choices yes_ester_nitrile->sncl2_fehcl

References

Strategies to increase the yield of 2-Amino-5-nitro-N-(o-tolyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the amidation reaction between 2-amino-5-nitrobenzoic acid and o-toluidine (B26562). This typically involves the activation of the carboxylic acid group of 2-amino-5-nitrobenzoic acid to facilitate the nucleophilic attack by the amino group of o-toluidine.

Q2: What are the key challenges in this synthesis?

A2: Researchers may encounter several challenges, including low yields due to the electronic effects of the nitro and amino groups on the benzoic acid ring, potential for side reactions, and difficulties in purifying the final product. The presence of multiple functional groups requires careful selection of reaction conditions to ensure chemoselectivity.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase should be developed to achieve good separation between the starting materials (2-amino-5-nitrobenzoic acid and o-toluidine) and the desired product. Visualization can be achieved under UV light.

Q4: What are the typical purification methods for the final product?

A4: The most common method for purifying this compound is recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and should be determined experimentally to ensure high recovery of the pure product. Column chromatography can also be employed for purification if recrystallization is not effective.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Question: I am not getting a good yield of my target compound. What are the possible reasons and how can I improve it?

  • Answer: Low yield can be attributed to several factors:

    • Inefficient activation of the carboxylic acid: If you are using a direct thermal method, the reaction may require high temperatures and long reaction times. Consider using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid at lower temperatures.

    • Poor nucleophilicity of o-toluidine: The steric hindrance from the ortho-methyl group in o-toluidine can reduce its nucleophilicity. Increasing the reaction temperature or using a more potent activating agent can help overcome this.

    • Inappropriate solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are generally preferred for coupling reactions.

    • Suboptimal reactant ratio: Ensure that the molar ratio of the coupling agent and the amine to the carboxylic acid is optimized. A slight excess of the amine and coupling agent is often beneficial.

Problem 2: Formation of multiple side products.

  • Question: My TLC plate shows multiple spots in addition to the product spot. What are these impurities and how can I minimize them?

  • Answer: The formation of side products can be due to:

    • Self-condensation of 2-amino-5-nitrobenzoic acid: The amino group of one molecule can react with the activated carboxylic acid of another, leading to dimer formation. This can be minimized by the slow addition of the coupling agent to a solution of the carboxylic acid and the amine.

    • Reaction with the amino group of the benzoic acid: The activating agent might react with the amino group on the benzoic acid ring. While this is generally less favorable than reaction with the carboxylic acid, it can occur. Using a protecting group strategy for the amino group could be a solution, but this adds extra steps to the synthesis.

    • Decomposition of starting materials or product: The nitro group can be sensitive to high temperatures and certain reagents. Avoid excessive heating and prolonged reaction times.

Problem 3: Difficulty in product purification.

  • Question: I am struggling to purify the final product. What are the best practices for purification?

  • Answer:

    • Recrystallization: This is the preferred method for purification. Experiment with different solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate (B1210297) and hexanes.

    • Washing: Before recrystallization, washing the crude product with a dilute acid solution can help remove any unreacted o-toluidine, and washing with a dilute base solution can remove unreacted 2-amino-5-nitrobenzoic acid.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica (B1680970) gel column chromatography can be used. A gradient elution with a mixture of non-polar (e.g., hexanes or toluene) and polar (e.g., ethyl acetate) solvents is a good starting point.

Experimental Protocols

Method 1: Amidation using a Carbodiimide Coupling Agent (DCC)

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-nitrobenzoic acid (1.0 eq) and o-toluidine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of the same anhydrous solvent.

  • Reaction: Add the DCC solution dropwise to the stirred solution of the acid and amine over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

To optimize the reaction yield, systematically vary key parameters and record the results.

EntryReactant Ratio (Acid:Amine:Coupling Agent)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC/NMR)
11 : 1.1 : 1.1DCM2524
21 : 1.5 : 1.5DCM2524
31 : 1.1 : 1.1THF2524
41 : 1.1 : 1.1DCM4012

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Amidation Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve 2-amino-5-nitrobenzoic acid and o-toluidine in anhydrous solvent cooling Cool solution to 0°C reactants->cooling Step 1 add_coupling Dropwise addition of coupling agent solution cooling->add_coupling Step 2 stirring Stir at room temperature (12-24h) add_coupling->stirring Step 3 filter Filter to remove byproduct stirring->filter Step 4 wash Wash organic layer with acid, base, and brine filter->wash Step 5 dry Dry over Na2SO4 and concentrate wash->dry Step 6 recrystallize Recrystallize from suitable solvent dry->recrystallize Step 7 product Pure this compound recrystallize->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Improving Chemoselectivity of Catalytic Hydrogenation for Nitro Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the chemoselective catalytic hydrogenation of nitro groups.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of the Nitro Group

Your reaction shows little to no consumption of the starting material.

  • Possible Cause 1: Inactive Catalyst

    • Troubleshooting Steps:

      • Use a fresh batch of catalyst: Catalysts can deactivate over time due to improper storage or handling.[1]

      • Verify catalyst loading: Ensure you are using the appropriate catalyst loading, typically 1-5 mol% of the metal.[2]

      • Consider a more active catalyst: If using Pd/C, Pearlman's catalyst (Pd(OH)₂/C) may be more effective.[1]

  • Possible Cause 2: Catalyst Poisoning

    • Troubleshooting Steps:

      • Purify starting materials and solvents: Impurities, especially sulfur or halide compounds, can poison the catalyst.[3]

      • Check the purity of the hydrogen gas: Ensure high-purity hydrogen is used.

      • Consider product inhibition: The amine product can sometimes inhibit the catalyst. Try diluting the reaction mixture.

  • Possible Cause 3: Poor Reaction Conditions

    • Troubleshooting Steps:

      • Increase hydrogen pressure: Some reactions require higher than atmospheric pressure to proceed efficiently.[3]

      • Increase reaction temperature: Gently heating the reaction can sometimes overcome a high activation energy barrier.[1]

      • Ensure efficient stirring: Vigorous stirring is crucial for good mass transfer in a heterogeneous reaction.[1]

      • Optimize solvent: Protic solvents like ethanol (B145695) or methanol (B129727) are generally good choices. If solubility is an issue, consider a co-solvent like THF.[1]

Issue 2: Poor Chemoselectivity - Reduction of Other Functional Groups

Your desired amine is formed, but you also observe the reduction of other sensitive functional groups (e.g., alkenes, alkynes, halogens, benzyl (B1604629) ethers).

  • Possible Cause 1: Highly Active Catalyst

    • Troubleshooting Steps:

      • Switch to a more selective catalyst:

        • For substrates with halogens, Raney Nickel is often a better choice than Pd/C to avoid dehalogenation.[2]

        • Supported gold catalysts have shown high chemoselectivity in the presence of various reducible functional groups.

        • Fe, Zn, or SnCl₂ in acidic media can be highly chemoselective for nitro group reduction.[2]

      • Use a sulfided catalyst: A 5% Pt/C (sulfided) catalyst can be effective in preventing hydrodehalogenation.[4]

  • Possible Cause 2: Harsh Reaction Conditions

    • Troubleshooting Steps:

      • Lower the reaction temperature: This can favor the reduction of the more reactive nitro group.[2]

      • Lower the hydrogen pressure.

      • Consider transfer hydrogenation: Using hydrogen donors like ammonium (B1175870) formate (B1220265) with Pd/C can sometimes offer better chemoselectivity.[2]

Issue 3: Formation of Colored Byproducts

The reaction mixture develops a significant color, and analysis shows the presence of impurities.

  • Possible Cause: Incomplete Reduction and Intermediate Accumulation

    • Troubleshooting Steps:

      • Ensure complete reaction: The formation of colored intermediates like azoxy and azo compounds can occur if the reaction stalls. This can be due to catalyst deactivation or insufficient hydrogen.

      • Optimize catalyst and hydrogen source: Use a sufficient amount of an active catalyst and ensure a continuous supply of hydrogen.

      • Monitor the reaction closely: Follow the reaction progress by TLC or LC-MS to ensure it goes to completion.

Data Presentation: Catalyst Performance in Nitrobenzene (B124822) Hydrogenation

The following table summarizes the performance of various catalytic systems for the reduction of nitrobenzene to aniline, providing a comparative overview.

CatalystHydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Aniline (%)Reference
0.4 wt.% RuNi SAAH₂ (1 MPa)Ethanol603>99>99[5]
0.08% Pt/FeOx-R250H₂ (0.3 MPa)Toluene40->90~99[6]
10% Pd/CH₂Methanol30-100-[4]
5% Pt/C (sulfided)H₂Methanol30-85-[4]
Mn-1 (5 mol%)H₂ (8 MPa)Toluene13024up to 97-[7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of an Aromatic Nitro Compound using Pd/C and a Hydrogen Balloon

  • Reaction Setup:

    • To a two-neck round-bottom flask equipped with a magnetic stir bar, add the aromatic nitro compound (1.0 eq).

    • Add a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297) to dissolve the substrate.[2]

    • Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[2][8]

  • Hydrogenation:

    • Seal the flask with septa.

    • Attach a vacuum line to one neck and a balloon filled with hydrogen gas to the other.[8]

    • Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[8]

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be kept wet. Do not allow the filter cake to dry in the air.[9]

    • Wash the Celite® pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography, recrystallization, or acid-base extraction as needed.

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

  • Reaction Setup:

    • To a round-bottom flask, add the aromatic nitro compound (1.0 eq) and a solvent (e.g., methanol or ethanol).[10]

    • Add ammonium formate (3-5 equivalents).[10]

    • Carefully add 10% Pd/C (5-10 mol% by weight).[10]

  • Reaction:

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.[10]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite® to remove the catalyst, washing with the reaction solvent.[10]

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by standard methods.[10]

Mandatory Visualizations

troubleshooting_workflow start Low or No Conversion catalyst Check Catalyst Activity start->catalyst poisoning Suspect Catalyst Poisoning start->poisoning conditions Evaluate Reaction Conditions start->conditions fresh_catalyst Use Fresh Catalyst / Increase Loading catalyst->fresh_catalyst purify Purify Reagents and Solvents poisoning->purify optimize_conditions Increase Pressure / Temp. / Stirring conditions->optimize_conditions

Caption: Troubleshooting workflow for low conversion in nitro group reduction.

reaction_pathway cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway (Side Reactions) Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine (B1172632) R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH Amine R-NH₂ (Amine) Hydroxylamine->Amine +H₂ Hydroxylamine->Azoxy Azo R-N=N-R (Azo) Azoxy->Azo +H₂ Azo->Amine +2H₂

Caption: General reaction pathways for nitro group reduction.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between catalytic hydrogenation and transfer hydrogenation for nitro group reduction?

    • A1: Catalytic hydrogenation uses gaseous hydrogen (H₂) as the hydrogen source with a heterogeneous catalyst (e.g., Pd/C, Pt/O₂, Raney® Ni). It is highly efficient but requires specialized equipment for handling flammable hydrogen gas. Transfer hydrogenation uses a hydrogen donor molecule, such as ammonium formate or hydrazine, to transfer hydrogen to the substrate in the presence of a catalyst. This method can sometimes offer better chemoselectivity and avoids the need for high-pressure hydrogen gas.[2]

  • Q2: How do I choose the right catalyst for my specific nitro compound?

    • A2: The choice of catalyst depends on the other functional groups present in your molecule. For simple nitroarenes, Pd/C is often the first choice due to its high activity. If your molecule contains halogens (Cl, Br, I), Raney® Nickel is often a better choice to avoid dehalogenation.[2] For substrates with multiple reducible groups, supported gold catalysts or metal-free reduction methods may offer the best chemoselectivity.

  • Q3: My reaction produces colored byproducts. What are they and how can I avoid them?

    • A3: The reduction of nitro compounds proceeds through several intermediates, including nitroso and hydroxylamine species. The accumulation of these intermediates can lead to the formation of colored dimeric byproducts like azoxy and azo compounds. This can be more prevalent with certain catalysts or under conditions where the reduction is incomplete. To minimize these byproducts, ensure the reaction goes to completion by using an adequate amount of an active catalyst and hydrogen source, and by optimizing the reaction time.

  • Q4: What are the safety considerations for nitro group reductions?

    • A4: Nitro group reductions are highly exothermic reactions. Careful control of the reaction temperature, especially on a larger scale, is crucial to prevent a runaway reaction. Additionally, hydroxylamine intermediates can be thermally unstable. When using catalytic hydrogenation, the flammability of hydrogen gas requires appropriate safety precautions and equipment. The pyrophoric nature of catalysts like Pd/C and Raney® Nickel necessitates careful handling under an inert atmosphere, especially during filtration.[9]

References

Technical Support Center: Overcoming Solubility Challenges of Benzamide Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with benzamide (B126) derivatives in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why do many benzamide derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many benzamide derivatives can be attributed to their molecular structure. The presence of the aromatic benzamide core often results in a rigid, crystalline structure with strong intermolecular interactions. This high lattice energy requires a significant amount of energy to break down the crystal lattice for dissolution to occur. Furthermore, the overall hydrophobicity of many derivatives can outweigh the hydrophilic nature of the amide group, leading to poor interaction with water molecules.

Q2: What are the primary strategies to improve the aqueous solubility of benzamide derivatives?

A2: Strategies to enhance the solubility of benzamide derivatives can be broadly categorized into three main approaches:

  • Physical Modifications: These methods focus on altering the physical properties of the solid-state drug. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can disrupt the crystalline lattice and improve solubility.[1]

  • Chemical Modifications: This approach involves covalently modifying the drug molecule to create a more soluble entity. Common strategies include:

    • Salt Formation: For ionizable benzamide derivatives, forming a salt with a suitable counter-ion can significantly increase aqueous solubility.[1]

    • Prodrugs: A prodrug is a bioreversible, inactive derivative of a parent drug. By attaching a hydrophilic promoiety, the water solubility of the parent benzamide derivative can be dramatically improved. The promoiety is cleaved in vivo to release the active drug.[1]

  • Formulation Approaches: These strategies involve the use of excipients to improve the solubilization of the drug in the final formulation. Key techniques include:

    • Co-solvents: The use of a water-miscible organic solvent in which the drug has higher solubility can increase the overall solubility of the drug in an aqueous-based formulation.

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in water.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[1]

    • Lipid-Based Formulations: For highly lipophilic benzamide derivatives, dissolving the compound in oils, surfactants, and co-solvents to create emulsions or self-emulsifying drug delivery systems (SEDDS) can be an effective approach.[1]

Q3: How does pH affect the solubility of benzamide derivatives?

A3: The solubility of ionizable benzamide derivatives is highly dependent on the pH of the aqueous medium.[2][3] For a basic benzamide derivative, solubility will increase as the pH of the solution decreases (becomes more acidic), due to the formation of the more soluble protonated species. Conversely, for an acidic benzamide derivative, solubility will increase as the pH increases (becomes more basic), due to the formation of the more soluble deprotonated species. Understanding the pKa of the benzamide derivative is crucial for optimizing the pH of the formulation to achieve maximum solubility.[3]

Troubleshooting Guides

Issue 1: Benzamide derivative precipitates out of aqueous solution upon standing.
Possible Cause Troubleshooting Steps
Supersaturation and Precipitation A supersaturated solution is thermodynamically unstable and will tend to crystallize over time. Consider using a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), in your formulation. These polymers can help maintain the supersaturated state.[4][5]
pH Shift If the benzamide derivative is ionizable, a change in the pH of the solution (e.g., due to absorption of atmospheric CO2) can cause it to crash out of solution. Ensure the solution is adequately buffered to maintain the optimal pH for solubility.[2]
Common Ion Effect If you are working with a salt form of a benzamide derivative, the presence of a common ion in the solution can decrease its solubility. Review all components of your aqueous medium to identify any potential sources of common ions.
Temperature Fluctuation Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation. Ensure that the solution is stored at a constant and appropriate temperature.
Issue 2: Low and inconsistent results in dissolution testing.
Possible Cause Troubleshooting Steps
Poor Wettability The hydrophobic surface of the benzamide derivative particles may not be easily wetted by the aqueous dissolution medium. Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate) into the formulation or the dissolution medium.[1]
Particle Agglomeration Fine particles, especially nanoparticles, have a high surface energy and a tendency to agglomerate, which reduces the effective surface area for dissolution. Include a stabilizer (surfactant or polymer) in your formulation to prevent particle aggregation.[1]
Inadequate Sink Conditions If the concentration of the drug in the dissolution medium approaches its saturation solubility, the dissolution rate will decrease. Increase the volume of the dissolution medium or add a solubilizing agent (e.g., surfactant) to maintain sink conditions (i.e., the bulk concentration is less than 1/3 of the saturation solubility).
Polymorphism Different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates. Characterize the solid-state of your benzamide derivative to ensure you are working with a consistent and the most soluble form.
Issue 3: Amorphous solid dispersion (ASD) is physically unstable and recrystallizes.
Possible Cause Troubleshooting Steps
Thermodynamic Instability The amorphous state is inherently metastable. The choice of polymer is critical for stabilizing the amorphous drug. Select a polymer with strong interactions (e.g., hydrogen bonding) with your benzamide derivative to inhibit molecular mobility and prevent recrystallization.[6][7]
High Drug Loading A high drug-to-polymer ratio can increase the tendency for recrystallization. Experiment with lower drug loadings to find a balance between solubility enhancement and physical stability.
Moisture Sorption Water can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Protect the ASD from moisture by storing it in a desiccated environment and using appropriate packaging.
Phase Separation The drug and polymer may not be miscible, leading to phase separation and subsequent crystallization of the drug. Use techniques like differential scanning calorimetry (DSC) to assess the miscibility of the drug and polymer.[6][7]

Quantitative Solubility Data for Selected Benzamide Derivatives

The following table summarizes the aqueous solubility of several benzamide derivatives. This data is intended for comparative purposes.

Benzamide DerivativeChemical StructureMolecular Weight ( g/mol )Aqueous SolubilityReference(s)
Remoxipride Hydrochloride C16H23BrN2O3.HCl407.73Soluble to 100 mM[8][9][10][11]
Moclobemide C13H17ClN2O2268.74Slightly soluble; 1.12 g/L[12][13][14]
Entinostat (MS-275) C21H20N4O3376.41Sparingly soluble in aqueous buffers (approx. 0.5 mg/mL in 1:1 DMSO:PBS)[15]
Procarbazine Hydrochloride C12H19N3O.HCl257.7629.4 g/L at 25°C[8][10][16][17][18]
N,N-Diethyl-m-toluamide (DEET) C12H17NO191.27Insoluble to practically insoluble; ~1 g/L[11][13][19][20][21]
Veliparib (ABT-888) C13H16N4O244.29Insoluble[9][14][22][23]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing an amorphous solid dispersion to enhance the solubility of a poorly water-soluble benzamide derivative.

Materials:

  • Benzamide derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

Procedure:

  • Dissolution: Accurately weigh the benzamide derivative and the chosen hydrophilic polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio) and dissolve them in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution of both components.[24]

  • Solvent Evaporation: Attach the round-bottom flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a solid film is formed on the inner wall of the flask.[24]

  • Drying: Scrape the solid film from the flask and transfer it to a vacuum oven. Dry the solid dispersion under vacuum at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Size Reduction: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.[24]

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.[24]

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction (XRPD) and DSC) and dissolution properties.

Protocol 2: Formation of a Hydrochloride (HCl) Salt of a Basic Benzamide Derivative

This protocol outlines a general procedure for the formation of an HCl salt to improve the aqueous solubility of a basic benzamide derivative.

Materials:

  • Basic benzamide derivative

  • Anhydrous organic solvent (e.g., diethyl ether, isopropanol, ethyl acetate)

  • HCl solution in an organic solvent (e.g., 2 M HCl in diethyl ether) or anhydrous HCl gas

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve the basic benzamide derivative in a minimal amount of the anhydrous organic solvent in a flask with a magnetic stir bar.

  • Acidification: While stirring, slowly add a stoichiometric amount (or a slight excess) of the HCl solution in the organic solvent dropwise to the dissolved benzamide derivative. Alternatively, bubble anhydrous HCl gas through the solution.[25]

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring for a period (e.g., 30-60 minutes) to ensure complete salt formation. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

  • Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected salt with a small amount of the cold, anhydrous organic solvent to remove any unreacted starting material or impurities.

  • Drying: Dry the hydrochloride salt under vacuum in a desiccator to remove any residual solvent.

  • Characterization: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR, FTIR, and elemental analysis).

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Solubility Issues cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Modification Techniques cluster_chemical Chemical Modification Techniques cluster_formulation Formulation Approaches Poor_Solubility Poor Aqueous Solubility of Benzamide Derivative Physical_Mod Physical Modification Poor_Solubility->Physical_Mod Consider Chemical_Mod Chemical Modification Poor_Solubility->Chemical_Mod Consider Formulation_App Formulation Approach Poor_Solubility->Formulation_App Consider Particle_Size Particle Size Reduction (Micronization/Nanonization) Physical_Mod->Particle_Size Solid_Dispersion Amorphous Solid Dispersion Physical_Mod->Solid_Dispersion Salt_Formation Salt Formation Chemical_Mod->Salt_Formation Prodrug_Synthesis Prodrug Synthesis Chemical_Mod->Prodrug_Synthesis Co_solvents Co-solvents Formulation_App->Co_solvents Surfactants Surfactants Formulation_App->Surfactants Cyclodextrins Cyclodextrins Formulation_App->Cyclodextrins Lipid_Based Lipid-Based Formulations Formulation_App->Lipid_Based

Caption: A logical workflow for selecting a suitable solubility enhancement strategy.

hedgehog_pathway Hedgehog Signaling Pathway and Inhibition by Benzamide Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Leads to Hedgehog_Ligand Hedgehog Ligand (e.g., Shh) Hedgehog_Ligand->PTCH1 Binds to Benzamide_Inhibitor Benzamide Derivative (SMO Inhibitor) Benzamide_Inhibitor->SMO Inhibits

Caption: Role of benzamide derivatives as Smoothened (SMO) inhibitors in the Hedgehog signaling pathway.

References

Validation & Comparative

Comparing 2-Amino-5-nitro-N-(o-tolyl)benzamide with other histone deacetylase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of benzamide-based histone deacetylase (HDAC) inhibitors. While the specific compound 2-Amino-5-nitro-N-(o-tolyl)benzamide is commercially available as a potential synthetic intermediate, a comprehensive review of current scientific literature reveals no published data on its activity as a histone deacetylase inhibitor. Therefore, this guide will focus on a comparative analysis of well-characterized benzamide (B126) HDAC inhibitors, providing a framework for understanding their performance and the experimental methodologies used in their evaluation.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising therapeutic strategy, particularly in oncology. Benzamides represent a significant class of HDAC inhibitors, with some compounds demonstrating clinical efficacy. This guide will delve into the comparative data of prominent benzamide-based HDAC inhibitors, offering insights into their potency, selectivity, and cellular effects.

Comparative Efficacy of Benzamide HDAC Inhibitors

The inhibitory potential of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several well-studied benzamide HDAC inhibitors against various Class I HDAC isoforms.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
Entinostat (MS-275)9309501800[1]
Chidamide---[2]
Mocetinostat (MGCD0103)---
Compound 7j 6507801700[1]

Note: Data for Chidamide and Mocetinostat were not explicitly found in the provided search results in a comparable format. Compound 7j is a novel benzamide derivative from a recent study.[1]

Experimental Protocols

The determination of HDAC inhibitory activity involves robust and standardized experimental protocols. Below are detailed methodologies for key assays cited in the evaluation of benzamide HDAC inhibitors.

In Vitro HDAC Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on specific HDAC isoforms.

Objective: To measure the IC50 value of a test compound against purified recombinant HDAC enzymes.

Materials:

  • Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (e.g., Trichostatin A and trypsin in developer buffer).

  • Test compounds dissolved in DMSO.

  • 96-well black microplates.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well.

  • Add the diluted test compound to the respective wells. A control with DMSO alone is included.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for a further specified time (e.g., 30 minutes).

  • Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for signal development.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

HDAC Inhibition and Gene Activation Pathway

This diagram illustrates the general mechanism by which HDAC inhibitors lead to gene activation.

HDAC_Inhibition_Pathway HDACi Benzamide HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin Relaxed Chromatin Histone->Chromatin Leads to Gene Gene Transcription Chromatin->Gene Allows

Caption: Mechanism of HDAC inhibition leading to gene transcription.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the IC50 of an HDAC inhibitor.

IC50_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_compound Add Test Compound and Incubate prep_compound->add_compound add_enzyme Add HDAC Enzyme to Microplate Wells add_enzyme->add_compound add_substrate Add Fluorogenic Substrate and Incubate add_compound->add_substrate add_developer Add Developer Solution add_substrate->add_developer measure Measure Fluorescence add_developer->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate end End calculate->end

Caption: Workflow for determining HDAC inhibitor IC50 values.

References

Comparative study of the antibacterial spectrum of novel benzamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized benzamide (B126) derivatives reveals significant antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains. These findings, supported by extensive experimental data, highlight the potential of this class of compounds in the development of new antimicrobial agents.

Researchers are increasingly turning their attention to benzamide and its derivatives due to their broad spectrum of biological activities.[1] The rise of multidrug-resistant bacteria poses a significant threat to global health, making the discovery of novel, effective antibiotics a critical priority.[1] Recent studies have demonstrated that structural modifications to the benzamide core can yield compounds with potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[1]

This guide provides a comparative overview of the antibacterial spectrum of several novel benzamide compounds, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Antibacterial Activity

The antibacterial efficacy of novel benzamide derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The data summarized below showcases the activity of selected benzamide compounds against various bacterial species.

Compound IDTarget BacteriaGram StainMIC (µg/mL)Reference
Compound 5a Bacillus subtilisPositive6.25[2]
Escherichia coliNegative3.12[2]
Compound 6b Escherichia coliNegative3.12[2]
Compound 6c Bacillus subtilisPositive6.25[2]
BTC-j Staphylococcus aureusPositive12.5[3]
Bacillus subtilisPositive6.25[3]
Escherichia coliNegative3.125[3]
Pseudomonas aeruginosaNegative6.25[3]
Benzamidine 4a Porphyromonas gingivalisNegative31.25 - 125[4][5]
Benzamidine 4c Porphyromonas gingivalisNegative31.25 - 125[4][5]
Thiazoloquinoline 18 Staphylococcus aureusPositive3.125 - 6.25[6]
Escherichia coliNegative3.125 - 6.25[6]
Thiazoloquinoline 19 Staphylococcus aureusPositive3.125 - 6.25[6]
Escherichia coliNegative3.125 - 6.25[6]
Thiazoloquinoline 23 Staphylococcus aureusPositive3.125 - 6.25[6]
Escherichia coliNegative3.125 - 6.25[6]

Mechanism of Action: Targeting Bacterial Cell Division

A primary mechanism of action for many benzamide derivatives is the inhibition of the Filamentous temperature-sensitive Z (FtsZ) protein.[1][7] FtsZ is a crucial protein in bacterial cell division, forming a "Z-ring" at the division site that serves as a scaffold for other essential proteins.[8] By inhibiting FtsZ, these benzamide compounds disrupt the cell division process, ultimately leading to bacterial cell death.[8] This targeted approach makes FtsZ an attractive subject for the development of new antibiotics.[8] Other proposed mechanisms include the inhibition of trans-translation and lipoteichoic acid biosynthesis.[1]

Experimental Protocols

The evaluation of the antibacterial activity of these novel benzamide compounds involves standardized in vitro assays. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay (Micro Broth Dilution Method)

The MIC is determined using the micro broth dilution method.

  • Preparation of Compounds: The synthesized benzamide compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Bacterial Inoculum Preparation: The test bacteria are cultured in an appropriate broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL).

  • Serial Dilution: The compound stock solutions are serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]

  • Incubation: The plates are incubated under conditions suitable for bacterial growth (e.g., 37°C for 24 hours).[1]

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Disc Diffusion Method

The disc diffusion method is also utilized to assess antibacterial activity.

  • Agar (B569324) Plate Preparation: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Bacterial Seeding: A standardized suspension of the test bacteria is uniformly spread over the surface of the agar.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the benzamide compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[2]

Visualizing Experimental and Biological Processes

To better illustrate the methodologies and potential mechanisms involved, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Compound Stock Preparation serial_dilution Serial Dilution in Microplate compound_prep->serial_dilution bacterial_culture Bacterial Culture and Standardization inoculation Inoculation with Bacteria bacterial_culture->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Experimental workflow for MIC determination.

signaling_pathway cluster_compound Inhibitory Action cluster_process Bacterial Cell Division benzamide Novel Benzamide Compound z_ring Z-Ring Formation benzamide->z_ring Inhibition ftsz_monomers FtsZ Monomers ftsz_monomers->z_ring Polymerization septum Septum Formation z_ring->septum Recruitment of other proteins cell_division Cell Division septum->cell_division

References

In Vitro Performance Evaluation: 2-Amino-5-nitro-N-(o-tolyl)benzamide as a Precursor to a CNS-Active Quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro performance evaluation of a central nervous system (CNS) active agent derived from 2-Amino-5-nitro-N-(o-tolyl)benzamide against established drugs. It is important to note that this compound is a known intermediate in the synthesis of Afloqualone, a quinazolinone derivative with demonstrated muscle relaxant, tranquilizing, and anticonvulsant properties.[1][2] Due to the lack of direct in vitro performance data for the intermediate itself, this guide will utilize the publicly available data for its active derivative, Afloqualone, as a surrogate to contextualize its potential within the landscape of established CNS-active drugs.

The following sections will detail the comparative in vitro activities of Afloqualone against well-known therapeutic agents such as Diazepam, Baclofen, and Phenytoin (B1677684). This comparison aims to provide a valuable reference for researchers interested in the potential applications of this compound in the development of novel CNS-targeted therapies.

Comparative In Vitro Performance Data

The in vitro efficacy of Afloqualone and established CNS drugs is summarized below. These data are compiled from various studies and presented to offer a comparative perspective on their potency and mechanisms of action at the cellular level.

Compound Assay Target Key Finding Effective Concentration
Afloqualone Isolated Rabbit Atrium and Ileum Spontaneous MovementPeripheral System EffectsInhibition of spontaneous movements.[3]> 10⁻⁶ g/ml
Diazepam Human Ciliary Beat Frequency (CBF)GABA-A ReceptorsSignificant reduction in CBF, proposed mechanism via altered intracellular calcium flux.[4]0.4 mg/l (mean effective plasma level)
Diazepam Neutrophil Oxidative BurstPeripheral Benzodiazepine ReceptorsSuppression of neutrophil oxidative burst.Not specified
Phenytoin Hippocampal Slice RecordingsVoltage-gated Sodium ChannelsInhibition of high-frequency repetitive firing of action potentials.[5]EC₅₀: 42.8 μM[5]
Phenytoin Amygdalar Slice PreparationPresynaptic Na⁺ and/or Ca²⁺ channelsInhibition of NMDA receptor-mediated synaptic response (EPSPNMDA) through a presynaptic mechanism.[6]Not specified
Baclofen In vitro release from microspheresDrug Release KineticsSustained release over 174 days with a moderate initial burst.[7]Not applicable

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Inhibition of Spontaneous Movement in Isolated Tissues (for Afloqualone)

This protocol assesses the effect of a compound on the spontaneous contractility of isolated smooth muscle tissues.

  • Tissue Preparation: Male rabbits are euthanized, and sections of the atrium and ileum are dissected and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O₂ / 5% CO₂ mixture.

  • Recording: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record spontaneous contractions.

  • Drug Application: After a stabilization period, Afloqualone is added to the organ bath in increasing concentrations.

  • Data Analysis: The amplitude and frequency of spontaneous contractions are measured before and after drug application to determine the inhibitory effect.[3]

Human Ciliary Beat Frequency (CBF) Assay (for Diazepam)

This assay evaluates the effect of a substance on the motility of human nasal cilia.

  • Sample Collection: Nasal epithelial cells are obtained from healthy volunteers using a cytology brush.

  • Cell Culture: The cells are suspended in a culture medium.

  • Drug Incubation: The cell suspension is divided into control and test groups. Diazepam is added to the test groups at various concentrations.

  • CBF Measurement: Ciliary beat frequency is measured using a photometer or high-speed digital imaging at specific time points (e.g., 30 and 60 minutes) after drug addition.

  • Data Analysis: The mean CBF of the test groups is compared to the control groups to determine the percentage of inhibition.[4]

In Vitro Seizure Model in Hippocampal Slices (for Phenytoin)

This electrophysiological assay is used to assess the anticonvulsant activity of a compound.

  • Slice Preparation: Hippocampal brain slices are prepared from rodents and maintained in an artificial cerebrospinal fluid (aCSF) solution.

  • Induction of Epileptiform Activity: Seizure-like activity is induced by perfusing the slices with a pro-convulsant agent (e.g., high-potassium aCSF or a GABA-A receptor antagonist like bicuculline).

  • Electrophysiological Recording: Extracellular field potentials or intracellular recordings are obtained from neurons in the hippocampus (e.g., CA1 or CA3 region) to monitor neuronal firing.

  • Drug Perfusion: Phenytoin is perfused into the recording chamber, and changes in the frequency and amplitude of epileptiform discharges are recorded.

  • Data Analysis: The ability of the drug to suppress or reduce the induced epileptiform activity is quantified.[5][8]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the evaluation of CNS-active compounds.

Experimental_Workflow_for_In_Vitro_CNS_Drug_Screening cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis & Comparison Compound Test Compound (e.g., Afloqualone) Incubation Compound Incubation Compound->Incubation Established_Drugs Established Drugs (e.g., Diazepam, Phenytoin) Established_Drugs->Incubation Assay_System In Vitro Model (e.g., Neuronal Culture, Tissue Slice) Assay_System->Incubation Stimulation Induction of Activity (e.g., Electrical, Chemical) Incubation->Stimulation Data_Acquisition Data Acquisition (e.g., Electrophysiology, Imaging) Stimulation->Data_Acquisition Quantification Quantify Effect (e.g., IC50, % Inhibition) Data_Acquisition->Quantification Comparison Compare to Established Drugs Quantification->Comparison Conclusion Determine Relative Performance Comparison->Conclusion

Caption: Workflow for in vitro screening of CNS-active compounds.

Putative_Signaling_Pathway_for_GABAergic_Modulators cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds Drug Benzodiazepine (e.g., Diazepam) Drug->GABA_A_Receptor Positive Allosteric Modulation Cl_Influx Chloride Ion (Cl⁻) Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling pathway for GABA-A receptor modulators.

References

Structural Elucidation of 2-Amino-5-nitro-N-(o-tolyl)benzamide: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of spectroscopic methods for the structural elucidation of 2-Amino-5-nitro-N-(o-tolyl)benzamide , with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹H and ¹³C NMR data to illustrate the principles of structural confirmation and compares it with its non-nitrated analog, 2-Amino-N-(o-tolyl)benzamide , and other analytical techniques.

Comparison of NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, the connectivity and chemical environment of each atom can be deduced.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound and a comparative analog, 2-Amino-N-(o-tolyl)benzamide. This data illustrates how the introduction of a nitro group significantly influences the electronic environment of the molecule, leading to predictable changes in the NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data

Compound Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
This compound Aromatic H (nitro-substituted ring)8.3-8.5 (1H, d), 7.9-8.1 (1H, dd), 6.8-7.0 (1H, d)152-155 (C-NH₂), 140-143 (C-NO₂), 128-130 (CH), 125-127 (CH), 118-120 (C-C=O), 115-117 (CH)
Aromatic H (tolyl ring)7.1-7.4 (4H, m)135-138 (C-N), 130-132 (CH), 128-130 (CH), 126-128 (CH), 124-126 (C-CH₃), 122-124 (CH)
Amine H (-NH₂)5.5-6.0 (2H, br s)
Amide H (-NH-)9.5-10.0 (1H, s)
Methyl H (-CH₃)2.2-2.4 (3H, s)17-19
Carbonyl C (-C=O)165-168
2-Amino-N-(o-tolyl)benzamide Aromatic H (amino-substituted ring)7.2-7.5 (1H, dd), 6.5-6.8 (3H, m)148-151 (C-NH₂), 132-134 (CH), 128-130 (CH), 118-120 (CH), 116-118 (C-C=O), 114-116 (CH)
Aromatic H (tolyl ring)7.0-7.3 (4H, m)136-139 (C-N), 130-132 (CH), 128-130 (CH), 126-128 (CH), 124-126 (C-CH₃), 122-124 (CH)
Amine H (-NH₂)4.5-5.0 (2H, br s)
Amide H (-NH-)8.5-9.0 (1H, s)
Methyl H (-CH₃)2.1-2.3 (3H, s)17-19
Carbonyl C (-C=O)167-170

Note: Predicted data is based on standard chemical shift ranges for analogous structures. Actual experimental values may vary.

Alternative and Complementary Analytical Techniques

While NMR is a powerful tool, a comprehensive structural confirmation often involves multiple analytical techniques.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NH₂, -NO₂, -C=O).Fast, non-destructive, provides a "fingerprint" of the molecule.Does not provide information on the carbon skeleton or stereochemistry.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small molecule like this compound is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1][2][3][4][5] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Spectrometer Setup : The experiment is typically run on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64 scans, depending on sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more scans, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, a small amount is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid is placed directly on the crystal.

  • Data Acquisition : The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis : The positions and intensities of the absorption bands are correlated to the presence of specific functional groups. For this compound, characteristic peaks would include N-H stretches (around 3300-3500 cm⁻¹), C=O stretch (around 1650 cm⁻¹), and N-O stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : An ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) is used to generate charged molecules.

  • Mass Analysis : The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

  • Fragmentation Analysis : The fragmentation pattern can provide clues about the structure of the molecule.

Visualization of Experimental Workflows

Structural_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (1H & 13C) Synthesized_Compound->NMR Dissolve in deuterated solvent MS Mass Spectrometry Synthesized_Compound->MS Introduce into instrument FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Prepare KBr pellet or use ATR Structure_Elucidation Structural Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation

Caption: Workflow for the structural confirmation of a synthesized compound.

NMR_vs_Alternatives Comparison of Analytical Techniques NMR 1H & 13C NMR Connectivity Detailed Connectivity NMR->Connectivity Stereochem Stereochemistry NMR->Stereochem MS Mass Spectrometry MolWeight Molecular Weight & Formula (HRMS) MS->MolWeight FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups XRay X-ray Crystallography AbsStructure Absolute 3D Structure XRay->AbsStructure

Caption: Comparison of information from NMR and other techniques.

References

Benchmarking the Biological Activity of 2-Amino-5-nitro-N-(o-tolyl)benzamide Against Reference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of 2-Amino-5-nitro-N-(o-tolyl)benzamide against established reference compounds in key therapeutic areas. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally related 2-aminobenzamide (B116534) derivatives to project its potential antimicrobial and anti-inflammatory efficacy.

Executive Summary

The chemical scaffold of this compound, featuring a 2-aminobenzamide core and a nitroaromatic moiety, suggests potential for both antimicrobial and anti-inflammatory activities. The 2-aminobenzamide pharmacophore is a known contributor to these biological effects, while the nitro group can enhance antimicrobial properties. This guide benchmarks these anticipated activities against standard reference compounds: Ciprofloxacin (B1669076) and Gentamicin for antimicrobial effects, and Ibuprofen, Celecoxib, and Pentoxifylline for anti-inflammatory effects.

Data Presentation

Antimicrobial Activity Comparison

The antimicrobial potential of this compound is benchmarked against the broad-spectrum antibiotics Ciprofloxacin and Gentamicin. The data for the 2-aminobenzamide derivative is included as a proxy to provide a reasonable estimation of activity. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of a Representative 2-Aminobenzamide Derivative and Reference Antibiotics

CompoundGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
Staphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
Representative 2-Aminobenzamide Derivative~6.25[1]~3.12[1]
Ciprofloxacin0.25 - 0.5[2][3]0.007 - 0.25[4][5]
Gentamicin0.5[6][7]0.002[8]

Note: Data for the "Representative 2-Aminobenzamide Derivative" is based on published results for a structurally similar compound and serves as an estimate.

Anti-inflammatory Activity Comparison

The anti-inflammatory potential is evaluated by comparing the projected activity of this compound with common anti-inflammatory agents. The comparison is based on the 50% inhibitory concentration (IC50) against Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), key targets in inflammatory pathways.

Table 2: IC50 Values for COX-2 and TNF-α Inhibition of Reference Anti-inflammatory Drugs

CompoundCOX-2 Inhibition IC50TNF-α Inhibition IC50
COX-2 Inhibitors
Ibuprofen~8.6 - 11.2 µM[9]Not applicable
Celecoxib0.04 µM[10][11]Not applicable
TNF-α Inhibitor
PentoxifyllineNot applicable~340.6 µM[12]
This compound Data not availableData not available

Note: Direct experimental IC50 values for this compound are not currently available in the public domain. The anti-inflammatory potential is inferred from the known activities of the benzamide (B126) class of compounds[13].

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Test compound and reference antibiotics.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Prepare serial two-fold dilutions of the test compound and reference antibiotics in MHB in the 96-well plates.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum in broth C->D E Incubate plate at 37°C for 18-24h D->E F Visually inspect for bacterial growth E->F G Determine lowest concentration with no growth (MIC) F->G

Broth microdilution workflow for MIC determination.
In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

1. Reagent Preparation:

  • Reconstitute human recombinant COX-2 enzyme in assay buffer.

  • Prepare solutions of arachidonic acid (substrate), a fluorometric probe, and the test compound/reference inhibitor (e.g., Celecoxib).

2. Assay Procedure:

  • To a 96-well plate, add assay buffer, COX-2 enzyme, and the test compound at various concentrations.

  • Incubate the plate to allow for inhibitor binding to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

  • Measure the fluorescence kinetically over a set period.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to a control with no inhibitor.

  • The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare solutions of COX-2 enzyme, substrate, and probe C Incubate enzyme with test compound A->C B Prepare serial dilutions of test compound B->C D Initiate reaction with substrate and probe C->D E Measure fluorescence kinetically D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 value from dose-response curve F->G

Workflow for in vitro COX-2 inhibition assay.
In Vitro TNF-α Inhibition Assay

This assay determines a compound's ability to inhibit the production of TNF-α from stimulated immune cells.

1. Cell Culture and Stimulation:

  • Culture a suitable cell line (e.g., human monocytic THP-1 cells).

  • Seed the cells in a 96-well plate and differentiate them into macrophage-like cells.

  • Pre-treat the cells with various concentrations of the test compound or a reference inhibitor (e.g., Pentoxifylline).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

2. TNF-α Quantification:

  • After an incubation period, collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

3. Data Analysis:

  • Calculate the percentage of TNF-α inhibition for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value from a dose-response curve.

TNFa_Inhibition_Workflow cluster_prep Cell Culture cluster_assay Assay cluster_analysis Analysis A Culture and differentiate THP-1 cells B Seed cells in 96-well plate A->B C Pre-treat cells with test compound B->C D Stimulate with LPS C->D E Incubate and collect supernatant D->E F Quantify TNF-α using ELISA E->F G Calculate percent inhibition and determine IC50 F->G

Workflow for in vitro TNF-α inhibition assay.

Signaling Pathway

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory activity of many compounds, including benzamides, is often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and the enzyme COX-2.

Simplified NF-κB signaling pathway in inflammation.

References

A Comparative Guide to the Structural Validation of Benzamide Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Benzamide (B126) Derivative Structures Confirmed by X-ray Crystallography.

This guide provides a comparative analysis of the crystal structures of benzamide and several of its derivatives, offering valuable data for researchers in medicinal chemistry and materials science. By examining the three-dimensional arrangements of these molecules in the solid state, we can gain insights into their physical properties, potential biological activity, and the effects of substituent groups on their molecular conformation and intermolecular interactions. The data presented herein is crucial for the structural validation of newly synthesized compounds and for understanding structure-activity relationships.

Comparative Crystallographic Data of Benzamide Derivatives

The following table summarizes key crystallographic parameters for benzamide and a selection of its derivatives, as determined by single-crystal X-ray diffraction. These parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
BenzamideC₇H₇NOMonoclinicP2₁/c5.595.0121.939090.66904[1][2]
3-Benzodioxole-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester (a)C₁₂H₉NO₆MonoclinicP2(1)/n8.7694(11)6.2631(8)22.168(3)9094.814(2)904[3][4]
Compound a2C₁₂H₁₃NO₃OrthorhombicPbca14.595(3)7.7849(14)20.112(4)9090908[3][4]
Compound e2C₁₅H₁₉NO₃TriclinicP-18.6577(9)9.5460(10)9.8578(10)64.1760(10)77.037(2)71.6540(10)2[3][4]
N-[4-(trifluoromethyl)phenyl]benzamide (TFMP)C₁₄H₁₀F₃NOTriclinicP-1------2[5]
N-(4-methoxyphenyl)benzamide (MOP)C₁₄H₁₃NO₂MonoclinicP2₁/c------4[5]

Note: '-' indicates data not specified in the provided search results. 'Z' represents the number of molecules per unit cell.

Selected Bond Lengths and Torsion Angles

Variations in bond lengths and torsion angles can reveal electronic and steric effects of different substituents. The following table provides a comparison of key geometric parameters for the amide group and the orientation of the phenyl ring.

CompoundC-O Bond Length (Å)C-N Bond Length (Å)Dihedral Angle (Amide Group & Benzene Ring) (°)
Benzamide1.241.3126
Compound a2--89.8
N-[4-(trifluoromethyl)phenyl]benzamide (TFMP)--~60
N-(4-methoxyphenyl)benzamide (MOP)--~67.4

Note: '-' indicates data not specified in the provided search results.

Experimental Protocol: Single-Crystal X-ray Diffraction

The structural validation of the benzamide derivatives cited in this guide was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

1. Crystal Growth: High-quality single crystals of the benzamide derivatives are typically grown by slow evaporation of a suitable solvent.[1] For instance, commercial benzamide can be recrystallized from benzene.[1] In other cases, an ethanol-water mixture has been used.[3] The choice of solvent and crystallization conditions (e.g., temperature, concentration) is critical for obtaining crystals of sufficient size and quality for diffraction experiments.

2. Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal motion of the atoms. X-ray diffraction data is collected using a diffractometer equipped with a radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[4] The crystal is rotated in the X-ray beam, and a series of diffraction patterns are recorded at different orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using full-matrix least-squares techniques.[2] The refinement process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities. The final structure is validated using various crystallographic metrics.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the key steps involved in the structural determination of a benzamide derivative using single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Benzamide Derivative Purification Purification Synthesis->Purification Crystallization Slow Evaporation of Solvent Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structural Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for X-ray Crystallography.

This guide serves as a foundational resource for researchers working with benzamide derivatives. The provided data and protocols facilitate the structural validation of novel compounds and offer a basis for comparative studies to understand the impact of molecular structure on material and biological properties.

References

Safety Operating Guide

Personal protective equipment for handling 2-Amino-5-nitro-N-(o-tolyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-5-nitro-N-(o-tolyl)benzamide (CAS Number: 23076-31-5). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Summary Table

Hazard StatementDescription
H302Harmful if swallowed.[1][2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate particulate filter.Required when working outside of a fume hood or when there is a risk of generating dust.

Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

Experimental Workflow Diagram

Workflow for Handling this compound prep Preparation & PPE handling Handling & Weighing (in Fume Hood) prep->handling reaction Reaction Setup handling->reaction workup Reaction Work-up reaction->workup cleanup Decontamination workup->cleanup disposal Waste Disposal cleanup->disposal

Workflow for handling this compound.

Detailed Methodology:

  • Preparation and PPE:

    • Before handling the compound, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as specified in the table above.

  • Handling and Weighing:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If the material is dusty, use a glove bag or a ventilated balance enclosure for weighing.

    • Close the container tightly immediately after use.

  • Reaction Setup and Work-up:

    • When setting up a reaction, add the compound carefully to the reaction vessel to prevent splashing.

    • During the reaction and subsequent work-up, maintain the apparatus within the fume hood.

    • Be aware of potential incompatibilities with strong oxidizing agents.

  • Decontamination:

    • After handling is complete, thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent (such as ethanol (B145695) or acetone) followed by soap and water.

    • Wipe down the work surface in the fume hood.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

    • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and the institutional safety office.

    • Prevent entry into the affected area until it has been cleared by safety personnel.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow Diagram

Waste Disposal Workflow collect Collect Waste segregate Segregate Waste collect->segregate label_waste Label Container segregate->label_waste store Store Securely label_waste->store dispose Dispose via EHS store->dispose

Workflow for the disposal of chemical waste.

Disposal Procedures:

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, reaction residues, and contaminated labware (e.g., gloves, weigh boats, pipette tips), in a designated and compatible hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from incompatible materials.

  • Labeling:

    • Clearly label the waste container with the full chemical name, "Hazardous Waste," and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from heat and ignition sources, until it is collected for disposal.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-nitro-N-(o-tolyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-nitro-N-(o-tolyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。